1-Phenylpent-1-yn-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-phenylpent-1-yn-3-amine |
InChI |
InChI=1S/C11H13N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,12H2,1H3 |
InChI Key |
OQWASODKXMHVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC1=CC=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Phenylpent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-Phenylpent-1-yn-3-amine is scarce in publicly available literature. This guide synthesizes information based on the known properties of its constituent functional groups (secondary amine, internal alkyne, phenyl group) and structurally similar propargylamines. The presented data, with the exception of basic molecular identifiers, should be considered predictive.
Introduction
This compound is a propargylamine, a class of organic compounds characterized by an amino group attached to a propargyl moiety (a three-carbon unit with a carbon-carbon triple bond). The propargylamine scaffold is of significant interest in medicinal chemistry and drug discovery, as it is a key pharmacophore in several marketed drugs, including Rasagiline and Selegiline, which are used in the treatment of neurodegenerative disorders like Parkinson's disease.[1][2] The unique chemical reactivity of the alkyne and the biological activity associated with the amino group make these compounds versatile building blocks in organic synthesis and valuable leads in pharmaceutical development.[3][4] This document provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential biological significance of this compound.
Chemical and Physical Properties
The properties of this compound are determined by the interplay of its phenyl ring, the internal alkyne, and the secondary amine.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₃N | |
| Molecular Weight | 159.23 g/mol | |
| CAS Number | 153396-35-1 | |
| Appearance | Predicted to be a colorless to yellow liquid | General property of propargylamines.[5] |
| Boiling Point | Predicted to be in the range of 250-280 °C | Extrapolated from similar aromatic amines and alkynes. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and slightly soluble in water. | General solubility of amines.[5] |
| pKa of Conjugate Acid | Predicted to be around 8-9 | Based on structurally similar secondary amines. |
Synthesis
A highly efficient and common method for the synthesis of propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine) reaction.[1][6] This one-pot, three-component reaction offers a direct route to substituted propargylamines. For the synthesis of this compound, the reactants would be benzaldehyde, ethylamine, and propyne. However, a more practical laboratory synthesis would likely involve a pre-formed alkyne. A plausible retrosynthetic analysis suggests the reaction between phenylacetylene, propionaldehyde, and ammonia or a primary amine, followed by N-alkylation if necessary. A more direct approach would be the reaction of an imine with a metal acetylide.
Proposed Synthetic Protocol: A³ Coupling Reaction
A generalized protocol for the synthesis of a propargylamine similar to this compound is presented below. This would likely be adapted from established procedures for A³ coupling reactions.[7]
Reaction Scheme:
Reactants: Phenylacetylene, Propionaldehyde, and Ethylamine Catalyst: A copper(I) salt, such as CuBr or CuI.
Experimental Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the copper(I) catalyst (e.g., 5 mol%).
-
Add a suitable solvent, such as toluene or water.[8]
-
To this suspension, add phenylacetylene (1.0 equivalent), propionaldehyde (1.1 equivalents), and ethylamine (1.2 equivalents).
-
The reaction mixture is then heated, typically between 60-100 °C, and stirred for several hours (monitoring by TLC is recommended).[7]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Diagram 1: General Synthetic Workflow for Propargylamines via A³ Coupling
Caption: A generalized workflow for the synthesis of propargylamines.
Reactivity
The chemical reactivity of this compound is governed by its three main functional groups:
-
Secondary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It is expected to react with acids to form ammonium salts.[9] Alkylation with alkyl halides can occur, potentially leading to a tertiary amine and subsequently a quaternary ammonium salt.[10][11] Acylation with acid chlorides or anhydrides would yield an amide.[10]
-
Internal Alkyne: The carbon-carbon triple bond can undergo various addition reactions. Catalytic hydrogenation can reduce the alkyne to either a cis-alkene (using Lindlar's catalyst) or an alkane (using catalysts like Pd/C).[12][13] Electrophilic additions of halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) are also possible.[14] Unlike terminal alkynes, it will not undergo reactions typical of an acidic alkyne proton.
-
Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The orientation of substitution will be directed by the electron-donating or -withdrawing nature of the propargylamine substituent.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Multiplicity |
| ¹H NMR | Phenyl protons: ~7.2-7.5 ppm (m, 5H)Methine proton (CH-N): ~3.5-3.8 ppm (t, 1H)Methylene protons (CH₂-CH₃): ~1.6-1.8 ppm (quintet, 2H)Methyl protons (CH₃): ~0.9-1.1 ppm (t, 3H)Amine proton (NH): Broad singlet, variable chemical shift (~1-3 ppm) |
| ¹³C NMR | Phenyl carbons: ~120-140 ppmAlkynyl carbons: ~80-95 ppmMethine carbon (C-N): ~45-55 ppmMethylene carbon (CH₂): ~25-35 ppmMethyl carbon (CH₃): ~10-15 ppm |
| IR Spectroscopy | N-H stretch: ~3300-3500 cm⁻¹ (weak, sharp)C-H stretch (aromatic): ~3000-3100 cm⁻¹C-H stretch (aliphatic): ~2850-3000 cm⁻¹C≡C stretch (internal alkyne): ~2190-2260 cm⁻¹ (weak or absent due to symmetry)C=C stretch (aromatic): ~1450-1600 cm⁻¹C-N stretch: ~1000-1250 cm⁻¹ |
Potential Biological Activity and Applications
The propargylamine moiety is a well-established pharmacophore, particularly as an inhibitor of monoamine oxidase B (MAO-B).[15] Inhibition of MAO-B increases the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.[16]
Given its structural similarity to known MAO-B inhibitors, it is plausible that this compound could exhibit some degree of MAO inhibitory activity. The phenyl group and the propargylamine core are features present in drugs like Rasagiline.
Furthermore, propargylamines are versatile intermediates in the synthesis of a wide array of heterocyclic compounds, many of which have demonstrated diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][17] Therefore, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules.
Diagram 2: Potential Role of Propargylamines in Drug Discovery
Caption: The dual role of propargylamines in drug discovery.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its chemical properties can be inferred from its structure and the well-documented chemistry of propargylamines. It is predicted to be a reactive molecule with a versatile synthetic potential, accessible through established methods like the A³ coupling reaction. The presence of the propargylamine pharmacophore suggests a potential for biological activity, particularly in the context of neurodegenerative diseases. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential applications in drug discovery and organic synthesis.
References
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 9. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 10. fiveable.me [fiveable.me]
- 11. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. Alkyne Reactivity [www2.chemistry.msu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, modification, and biological activity of propargylated methyl dihydroquinopimarates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1-Phenylpent-1-yn-3-amine - A Search for Mechanism of Action
A comprehensive search of available scientific literature and databases has revealed no specific information on the mechanism of action for the compound 1-Phenylpent-1-yn-3-amine.
Extensive queries for its pharmacological properties, biological activity, and synthesis have not yielded any primary research articles, review papers, or technical reports detailing its molecular targets or signaling pathways. The current body of scientific knowledge accessible through public databases does not contain data on this specific molecule.
While no information is available for this compound, searches did identify literature on structurally related compounds. It is crucial to note that the findings for these related molecules cannot be extrapolated to predict the mechanism of action of this compound due to significant differences in their chemical structures, which can lead to vastly different biological activities.
For the benefit of researchers, we provide a brief overview of the types of activities observed in similar structural classes:
-
Phenylpentenones and Phenylpentynones: Compounds with a phenylpentenone or phenylpentynone core have been investigated for various applications. For instance, some chalcone derivatives (which share a 1,3-diphenylpropenone scaffold) have been evaluated for their cytotoxic effects against cancer cell lines.[1] Other related structures are explored in the context of synthetic chemistry.[2][3][4][5]
-
Phenylpropylamines: The broader class of phenylpropylamines contains compounds with diverse pharmacological activities.[6] For example, this chemical class includes agents with effects on the central nervous system.
-
Phenyltriazolinones: In the field of agrochemicals, phenyltriazolinone derivatives have been developed as herbicides that act by inhibiting the protoporphyrinogen oxidase enzyme.[7]
It is important to reiterate that these examples are from distinct chemical entities and do not represent the mechanism of action of this compound. The amine and alkyne functionalities in this compound would confer unique chemical properties and biological activities that are not present in the aforementioned examples.
The mechanism of action of this compound remains uncharacterized in the public domain. Further research, including synthesis, purification, and comprehensive biological screening, would be required to elucidate its pharmacological profile. Without experimental data, any discussion of its mechanism of action would be purely speculative. Therefore, no quantitative data tables, experimental protocols, or signaling pathway diagrams can be provided at this time.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylpent-1-yn-3-one | C11H10O | CID 519652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3152-68-9 CAS MSDS (1-phenylpent-1-en-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
In-depth Technical Guide: Biological Activity of 1-Phenylpent-1-yn-3-amine Derivatives
A comprehensive review of the current scientific literature reveals a notable absence of studies on the biological activity of 1-Phenylpent-1-yn-3-amine and its derivatives. Despite extensive searches of chemical and biological databases, no specific data regarding the pharmacological, cytotoxic, antimicrobial, or other biological effects of this class of compounds has been reported.
This lack of available information prevents the creation of a detailed technical guide as requested, including quantitative data summaries, experimental protocols, and visualizations of signaling pathways. The scientific community has yet to publish research exploring the potential therapeutic or adverse effects of this compound derivatives.
While no direct information is available, research into structurally related compounds may offer speculative insights into the potential areas of interest for future investigation of this compound derivatives. Studies on other phenyl-containing amine derivatives have revealed a wide range of biological activities, including but not limited to:
-
Antimicrobial and Antifungal Activity: Various Schiff bases and pyrazoline derivatives containing phenyl and amine moieties have demonstrated inhibitory effects against bacterial and fungal strains.[1][2][3][4][5]
-
Cytotoxic and Anticancer Activity: Certain thiourea and chalcone derivatives with phenyl and amine groups have been investigated for their potential to inhibit the growth of cancer cell lines.[6][7][8][9]
-
Central Nervous System Activity: Some phenyl-containing compounds have been explored as ligands for various receptors in the central nervous system, suggesting potential applications in neurology and psychiatry.[10][11]
-
Herbicidal Activity: Phenyltriazolinone derivatives have been developed as herbicides, indicating that the phenylamine scaffold can be tailored for agricultural applications.[12]
It is crucial to emphasize that these activities are observed in molecules that are structurally distinct from this compound. The presence of the pent-1-yn-3-amine core in the target compound class introduces unique structural and electronic features that could lead to entirely different biological profiles.
Future research is necessary to elucidate the biological activity of this compound derivatives. Such studies would typically involve:
-
Chemical Synthesis: Development of synthetic routes to produce a library of this compound derivatives with diverse substitutions.
-
In Vitro Screening: Testing the synthesized compounds against a panel of biological targets, such as enzymes, receptors, and various cell lines (e.g., cancer cells, bacterial strains, fungal strains).
-
Mechanism of Action Studies: For any active compounds, further experiments would be required to determine how they exert their biological effects at the molecular level.
Until such research is conducted and published, the biological activity of this compound derivatives remains an unexplored area of medicinal chemistry. Therefore, no quantitative data, experimental protocols, or signaling pathway diagrams can be provided at this time.
References
- 1. Eco-friendly synthesis and antimicrobial activities of some 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]
- 5. Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation [mdpi.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of (E)-1-(4- aminophenyl)-3-phenylprop-2-en-1-one (Methoxy-4’- amino Chalcone Derivatives Compound 7) on HeLa and Vero Cell Lines | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 1-Phenylpent-1-yn-3-amine: A Technical Guide
Disclaimer: Direct experimental data on 1-Phenylpent-1-yn-3-amine is not available in the public domain. This guide is based on the known therapeutic activities of structurally related compounds, particularly those containing the propargylamine and phenylalkynamine scaffolds. The information presented herein is intended for research and drug development professionals and should be considered theoretical.
Introduction
This compound belongs to the class of organic compounds known as phenylalkynylamines. While this specific molecule is not well-documented, the broader family of propargylamines has attracted significant scientific interest due to their diverse biological activities. The presence of the propargylamine moiety (a propargyl group attached to a nitrogen atom) is a key structural feature that confers a range of pharmacological properties. This document outlines the potential therapeutic targets, biological activities, and hypothetical experimental workflows for the investigation of this compound, drawing parallels from its structural analogs.
Potential Therapeutic Targets
Based on the pharmacology of related propargylamine-containing molecules, the primary potential therapeutic targets for this compound are likely to be enzymes involved in neurotransmission and cellular oxidative stress.
Monoamine Oxidase (MAO)
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. Propargylamines are well-established as irreversible inhibitors of MAO-A and MAO-B. This inhibition is a key mechanism in the treatment of Parkinson's disease and depression. The propargyl group is thought to form a covalent adduct with the flavin cofactor of the enzyme.
Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several multi-target-directed ligands incorporating a propargylamine moiety have been developed to dually inhibit both MAO and cholinesterases.[1][2]
Other Potential Targets
-
Iron Chelation: Some propargylamine derivatives have been shown to possess iron-chelating properties, which can be beneficial in neurodegenerative diseases where iron dysregulation contributes to oxidative stress.[2]
-
Anticancer Targets: The propargylamine scaffold has been explored for its potential in developing anticancer agents, though specific targets are diverse and depend on the overall molecular structure.[3]
Potential Biological Activities
The potential biological activities of this compound are extrapolated from the known activities of its structural class. A summary of these potential activities and their therapeutic implications is provided in the table below.
| Biological Activity | Potential Therapeutic Application(s) |
| MAO Inhibition | Parkinson's Disease, Depression |
| Cholinesterase Inhibition | Alzheimer's Disease |
| Neuroprotection | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) |
| Antioxidant Activity | Conditions associated with oxidative stress, including neurodegeneration |
| Anticancer Activity | Various Cancers |
Experimental Protocols
Given the lack of specific data for this compound, the following are generalized experimental protocols that would be essential for its initial characterization.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potential of this compound against MAO-A, MAO-B, AChE, and BChE.
Methodology (MAO Inhibition):
-
Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
A luminogenic substrate (e.g., a luciferin derivative) is used, which produces a luminescent signal upon deamination by MAO.
-
The test compound is pre-incubated with the enzyme at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Methodology (Cholinesterase Inhibition - Ellman's Method):
-
AChE (from electric eel) and BChE (from equine serum) are used as enzyme sources.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) are used as substrates.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
The test compound is incubated with the enzyme and DTNB.
-
The reaction is started by adding the substrate.
-
The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.
-
IC50 values are determined from the concentration-inhibition curves.
Cell-Based Assays for Neuroprotection
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
A neuronal cell line (e.g., SH-SY5Y) is cultured.
-
Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Oxidative stress is induced using an agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).
-
Cell viability is assessed using an MTT or LDH assay.
-
An increase in cell viability in the presence of the test compound compared to the control (oxidative stressor alone) indicates neuroprotective activity.
Visualizations
Signaling Pathway Diagram
Caption: MAO Inhibition by this compound.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for screening.
Conclusion
While this compound itself has not been the subject of published research, its structural similarity to known bioactive propargylamines suggests it may hold therapeutic potential, particularly in the context of neurodegenerative diseases. The primary hypothetical targets are MAO and cholinesterases. Further investigation through the outlined experimental workflows would be necessary to elucidate its specific pharmacological profile. The synthesis of this compound and its analogs, followed by a systematic biological evaluation, could be a promising avenue for the discovery of novel therapeutics.[4]
References
- 1. Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-Phenylpent-1-yn-3-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of the novel small molecule, 1-Phenylpent-1-yn-3-amine. Given the structural motifs present in this compound, particularly the propargylamine moiety, we have selected Monoamine Oxidase B (MAO-B) as a hypothetical protein target for the purpose of illustrating a complete in silico drug discovery workflow. This document details the step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling to predict and analyze the binding affinity and interaction patterns of this compound with MAO-B. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound is a small molecule with potential therapeutic applications. Its chemical structure, featuring a phenyl ring, an alkyne group, and an amine, suggests possible interactions with a variety of biological targets. Notably, the propargylamine scaffold is a known feature in many irreversible inhibitors of monoamine oxidases (MAOs).[1] MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine.[2][3] The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[4]
This guide will utilize an in silico approach to model the interactions between this compound and human MAO-B. In silico methods are powerful tools in modern drug discovery, enabling the rapid and cost-effective prediction of molecular interactions, binding affinities, and dynamic behavior of ligand-receptor complexes.[5] We will explore a sequential workflow encompassing molecular docking, molecular dynamics simulations, and pharmacophore modeling to build a comprehensive understanding of the potential of this compound as a MAO-B inhibitor.
Hypothetical Target: Monoamine Oxidase B (MAO-B)
For this guide, we have selected human Monoamine Oxidase B (MAO-B) as the protein target. The crystal structure of human MAO-B in complex with the inhibitor safinamide (PDB ID: 2V5Z) will be used for our studies.[6] This structure provides a high-resolution view of the active site and the binding mode of a known inhibitor, which is invaluable for structure-based drug design. The MAO-B active site is characterized by a hydrophobic substrate cavity and an "aromatic cage" formed by Tyr398 and Tyr435, which is crucial for recognizing the amine group of substrates and inhibitors.[1][7]
In Silico Modeling Workflow
The following diagram illustrates the overall workflow for the in silico modeling of this compound interactions with MAO-B.
References
- 1. rcsb.org [rcsb.org]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. Before you continue to YouTube [consent.youtube.com]
- 4. youtube.com [youtube.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. rcsb.org [rcsb.org]
- 7. Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenylpent-1-yn-3-amine and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenylpent-1-yn-3-amine and its structural analogs, a class of compounds centered around the propargylamine pharmacophore. Due to the limited publicly available data on this compound, this document focuses on the well-established chemistry and pharmacology of its close structural analogs, particularly in the context of their activity as monoamine oxidase (MAO) inhibitors. This guide details synthetic methodologies, primarily the A³ coupling reaction, provides protocols for biological evaluation, and discusses the structure-activity relationships that govern the potency and selectivity of these compounds. The information presented is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.
Introduction
Propargylamines are a significant class of organic compounds characterized by an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH₂ group).[1][2][3] This structural motif is a key pharmacophore in several clinically important drugs, most notably monoamine oxidase (MAO) inhibitors like selegiline and rasagiline, which are used in the management of Parkinson's disease.[4][5][6] this compound belongs to this class, featuring a phenyl ring attached to the alkyne and an amino group at the third carbon of the pentynyl chain. While specific research on this exact molecule is scarce, its structure suggests a strong potential for biological activity, particularly as a modulator of monoamine oxidase enzymes.
This guide will explore the synthesis, potential biological activities, and experimental evaluation of this compound and its analogs, drawing upon the extensive body of research on related propargylamine compounds.
Chemical Synthesis
The primary and most versatile method for the synthesis of propargylamines is the three-component coupling reaction known as the A³ coupling (Aldehyde-Alkyne-Amine coupling).[1][2][3][7][8] This one-pot reaction offers high atom economy and allows for the facile generation of a diverse range of propargylamine derivatives from readily available starting materials.
General Synthetic Scheme: A³ Coupling Reaction
The A³ coupling reaction involves the condensation of an aldehyde, an alkyne, and an amine in the presence of a metal catalyst, typically copper or gold salts.[1][7] The general mechanism is believed to proceed through the formation of an iminium ion from the aldehyde and amine, followed by the nucleophilic attack of a metal-acetylide species generated from the terminal alkyne.[1][3][8]
Caption: General workflow of the A³ coupling reaction for propargylamine synthesis.
Proposed Synthesis of this compound
Based on the A³ coupling methodology, a plausible synthetic route to this compound would involve the reaction of benzaldehyde, 1-butyne, and ammonia (or an ammonia equivalent). However, a more practical approach for synthesizing a secondary amine analog, such as N-methyl-1-phenylpent-1-yn-3-amine, would utilize methylamine.
Detailed Experimental Protocol (Adapted from Analog Synthesis)
The following is a representative experimental protocol for the synthesis of a propargylamine analog via a copper-catalyzed A³ coupling reaction. This protocol can be adapted for the synthesis of this compound and its derivatives.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Piperidine)
-
Alkyne (e.g., Phenylacetylene)
-
Copper(I) Iodide (CuI)
-
Solvent (e.g., Dichloromethane, Methanol)
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the amine (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (10.0 mL) in a round-bottom flask, add the alkyne (1.0 mmol).
-
Add the copper(I) iodide catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or under gentle reflux (e.g., 100°C in methanol) under a nitrogen atmosphere for the required time (typically 12-16 hours).[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[9]
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Activity and Mechanism of Action
The propargylamine moiety is a well-established "warhead" for the irreversible inhibition of monoamine oxidases (MAOs).[10][11] MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[10] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[10] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain.[4][12]
Mechanism of MAO Inhibition by Propargylamines
Propargylamine-based inhibitors act as suicide substrates for MAO. The inhibition process involves the enzymatic oxidation of the propargylamine, leading to the formation of a reactive intermediate that covalently binds to the N5 atom of the FAD cofactor, thus irreversibly inactivating the enzyme.[6][11]
Caption: Signaling pathway of irreversible MAO inhibition by propargylamines.
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of propargylamine derivatives for MAO-A versus MAO-B are influenced by the nature of the substituents on the propargylamine scaffold.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring can significantly impact binding affinity and selectivity.
-
Substituents on the Amine: The nature of the substituent on the nitrogen atom can influence both potency and the metabolic profile of the compound. For instance, tertiary amines are often more potent inhibitors than secondary amines.[11]
-
Stereochemistry: The stereochemistry at the carbon bearing the amino group can be critical for selective inhibition, as seen in the case of rasagiline.
A review of recent literature highlights the ongoing development of propargylamine-based MAO-B inhibitors, with many compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range.[10]
Quantitative Data on Structural Analogs
While no specific quantitative data for this compound has been identified in the reviewed literature, the following table summarizes the MAO inhibitory activity of rasagiline and some of its analogs to provide a comparative context.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Rasagiline | 4.2 | 0.013 | 323 | [13] |
| Selegiline | 0.8 | 0.01 | 80 | [4] |
| Analog 1 | >100 | 0.203 | >492 | [10] |
| Analog 2 | 3.691 | 0.979 | 3.77 | [10] |
Note: The data presented is for illustrative purposes and is derived from different studies. Direct comparison of absolute values should be made with caution.
Experimental Protocols for Biological Evaluation
In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the formation of the product using a microplate reader at the appropriate excitation and emission wavelengths (for fluorescent products) or absorbance (for colored products).
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for an in vitro MAO inhibition assay.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds with the potential for significant biological activity, particularly as inhibitors of monoamine oxidase. The A³ coupling reaction provides a robust and versatile synthetic platform for the generation of diverse libraries of these compounds for further investigation. While direct experimental data on this compound is currently lacking, the extensive research on related propargylamines provides a strong foundation for predicting its pharmacological profile and guiding future research.
Future studies should focus on the synthesis and biological evaluation of this compound and a focused library of its analogs to elucidate their specific MAO inhibitory profiles and structure-activity relationships. Further investigations into their selectivity for MAO-A versus MAO-B, mechanism of inhibition, and potential neuroprotective effects are warranted to fully assess their therapeutic potential for neurodegenerative disorders and other conditions linked to monoamine dysregulation.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. phytojournal.com [phytojournal.com]
- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Chiral 1-Phenylpent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral propargylamines are pivotal structural motifs in a vast array of biologically active compounds and are versatile intermediates in organic synthesis. The enantioselective synthesis of these compounds is of paramount importance in drug discovery and development, where the stereochemistry of a molecule can dictate its pharmacological activity and toxicological profile. This document provides detailed protocols and application notes for the asymmetric synthesis of a specific chiral propargylamine, 1-Phenylpent-1-yn-3-amine, primarily focusing on the highly efficient copper-catalyzed three-component A³ (aldehyde-alkyne-amine) coupling reaction.
Core Concept: The Asymmetric A³ Coupling Reaction
The A³ coupling is a powerful one-pot reaction that combines an aldehyde, an alkyne, and an amine to directly form a propargylamine. The asymmetric variant of this reaction employs a chiral catalyst, typically a copper(I) salt complexed with a chiral ligand, to control the stereochemical outcome and produce an enantioenriched product. This methodology is characterized by its high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.
Reaction Pathway
The generally accepted mechanism for the copper-catalyzed A³ coupling involves the in-situ formation of an iminium ion from the aldehyde and the amine. Concurrently, the copper(I) catalyst activates the terminal alkyne to form a copper acetylide. The nucleophilic attack of the copper acetylide on the electrophilic iminium ion then furnishes the desired propargylamine. The chiral ligand, coordinated to the copper center, orchestrates the facial selectivity of this addition, leading to the preferential formation of one enantiomer.
Application Notes and Protocols: Quantitative Analysis of 1-Phenylpent-1-yn-3-amine
Introduction
1-Phenylpent-1-yn-3-amine is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this amine is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices and bulk substances. The methodologies described are based on established analytical principles for similar amine-containing compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
While specific validated methods for this compound are not widely published, the following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are provided as robust starting points for method development and validation.
I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like this compound. The phenyl group in the molecule allows for sensitive detection by UV spectrophotometry.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or other suitable modifier)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or determined by UV scan of the standard)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase initial composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from a hypothetical biological matrix):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Hypothetical Quantitative Data Summary: HPLC-UV
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (% Recovery) | 95 - 105% |
II. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for quantification of this compound by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
Same as HPLC-UV method, with the addition of a suitable internal standard (e.g., a deuterated analog of the analyte).
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
3. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypothetical transitions to be determined by direct infusion of the standard:
-
This compound: Q1: m/z 160.1 -> Q3: m/z 117.1 (quantifier), m/z 91.1 (qualifier)
-
Internal Standard (e.g., d5-analog): Q1: m/z 165.1 -> Q3: m/z 122.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
5. Standard and Sample Preparation:
-
Standard and Calibration Curve Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard to all standards and samples at a fixed concentration. Concentrations for the calibration curve would typically be in the ng/mL range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
6. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for each MRM transition.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a weighted linear regression.
-
Quantify the analyte in the samples using the calibration curve.
Hypothetical Quantitative Data Summary: LC-MS/MS
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | To be assessed during validation |
Disclaimer: The protocols and data presented are illustrative and based on general analytical principles. Method development and validation are required for the specific application and matrix to ensure data accuracy and reliability. The hypothetical MRM transitions for LC-MS/MS would need to be determined experimentally by direct infusion of a standard solution of this compound.
Application Notes and Protocols: 1-Phenylpent-1-yn-3-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpent-1-yn-3-amine is a propargylamine derivative of significant interest in modern organic synthesis and medicinal chemistry. Although specific literature on this compound is limited, its structural motifs are present in numerous biologically active molecules, including antifungal and anticancer agents, and inhibitors for neurodegenerative diseases.[1][2][3] Propargylamines, in general, are versatile synthetic intermediates for the construction of complex nitrogen-containing heterocycles.[4][5] This document provides detailed application notes and proposed experimental protocols for the synthesis and potential applications of this compound, based on established methodologies for analogous compounds.
Synthetic Protocols
The most common and efficient method for the synthesis of propargylamines is the three-component A³ coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine.[6][7][8] This one-pot reaction is highly atom-economical and can be catalyzed by various transition metals, with copper catalysts being widely employed due to their low cost and high efficiency.[9]
Proposed Synthesis of this compound via A³ Coupling
This protocol describes a plausible method for the synthesis of this compound using a copper(I) bromide catalyst.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound via A³ coupling.
Materials:
-
Propionaldehyde
-
Phenylacetylene
-
Aqueous Ammonia (28-30%)
-
Copper(I) bromide (CuBr)
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (40 mL), propionaldehyde (1.16 g, 20 mmol), and phenylacetylene (2.04 g, 20 mmol).
-
Add aqueous ammonia (2.2 mL, 40 mmol) to the mixture.
-
Add copper(I) bromide (0.14 g, 1 mmol, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with brine (3 x 30 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Table 1: Summary of Proposed Synthesis Parameters
| Parameter | Value |
| Reactants | Propionaldehyde, Phenylacetylene, Ammonia |
| Catalyst | Copper(I) bromide |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 12-24 h (monitor by TLC) |
| Purification | Column Chromatography |
| Expected Yield | 70-90% (based on analogous reactions) |
Alternative Synthetic Approaches
While the A³ coupling is a preferred method, other strategies for synthesizing propargylamines have been reported. These can be advantageous in specific contexts, such as for chiral synthesis or when using different starting materials.
Table 2: Comparison of Synthetic Methods for Propargylamines
| Method | Catalyst/Reagent | Advantages | Disadvantages | Reference |
| A³ Coupling | Cu, Au, Ag, Zn, etc. | High atom economy, one-pot, broad substrate scope. | May require elevated temperatures. | [6][9][10] |
| KA² Coupling | Ti(OEt)₄/CuCl₂ | Utilizes ketones instead of aldehydes. | May require higher catalyst loading. | [11] |
| Michael Addition/ C-C Cleavage | Cu salts | Access to di-, tri-, and tetrasubstituted propargylamines. | Multi-step mechanism. | [11][12] |
| Metal-Free Synthesis | Salicylaldehyde, BF₃·OEt₂ | Avoids metal contamination. | May have a more limited substrate scope. | [6][13] |
Applications in Organic Synthesis
Propargylamines are valuable building blocks for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both an amine and an alkyne functionality in this compound allows for a range of subsequent transformations.
Figure 2. Potential synthetic applications of this compound.
Synthesis of Substituted Pyrroles
Gold or silver-catalyzed intramolecular cyclization of propargylamines can lead to the formation of substituted pyrroles, which are important scaffolds in medicinal chemistry.
Synthesis of Quinolines
Through a Friedländer-type annulation with appropriate carbonyl compounds, the propargylamine moiety can be elaborated into a quinoline ring system.
Synthesis of Oxazoles and Imidazoles
The versatile functionality of this compound also allows for its use in the construction of five-membered heterocycles like oxazoles and imidazoles through various cyclization strategies.[5]
Potential in Drug Development
The propargylamine motif is a recognized pharmacophore present in several approved drugs, particularly for the treatment of neurodegenerative disorders like Parkinson's disease (e.g., Rasagiline, Selegiline).[9] Furthermore, recent studies have highlighted the potential of novel propargylamine derivatives as anticancer agents.[1][14]
References
- 1. Synthesis, modification, and biological activity of propargylated methyl dihydroquinopimarates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 10. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 11. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 14. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Phenylpent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpent-1-yn-3-amine is a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. Its unique structural motif, featuring a phenyl group, an alkyne, and an amino group, allows for diverse cyclization strategies to construct five- and six-membered heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrroles, oxazoles, pyrazoles, pyridines, and quinolines using this compound as the starting material. The protocols are adapted from established methodologies for structurally similar propargylamines. Additionally, this guide includes a summary of the potential biological activities of the resulting heterocyclic scaffolds, supported by quantitative data where available, to highlight their significance in drug discovery and development.
Synthesis of Substituted Pyrroles
Application Notes
Pyrrole and its derivatives are fundamental heterocyclic structures found in numerous natural products and pharmaceuticals. They exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The synthesis of pyrroles from this compound can be achieved through a gold-catalyzed intramolecular cyclization, a powerful method for forming C-N bonds under mild conditions. The resulting 2-ethyl-4-phenyl-1H-pyrrole is a valuable scaffold for further functionalization and development of novel therapeutic agents.
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization
This protocol is adapted from a gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes.
Materials:
-
This compound
-
Gold(I) chloride (AuCl) or other suitable gold catalyst (e.g., Ph3PAuNTf2)
-
Silver triflate (AgOTf) (if using a cationic gold catalyst)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Dissolve the amine in anhydrous solvent (10 mL).
-
In a separate vial, prepare the gold catalyst. For a cationic catalyst, mix AuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%) in the reaction solvent (1 mL) and stir for 10 minutes in the dark.
-
Add the catalyst solution to the solution of this compound.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-ethyl-4-phenyl-1H-pyrrole.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Logical Relationship: Pyrrole Synthesis
Application Note: High-Throughput Screening for Inhibitors of ABC Kinase Using a Fluorescence Polarization Assay
Abstract
This application note describes a robust high-throughput screening (HTS) assay developed to identify inhibitors of the hypothetical ABC Kinase, a key enzyme in a cancer-related signaling pathway. The assay utilizes the Transcreener® ADP² FP Assay, which immunologically detects ADP produced during the kinase reaction. Here, we detail the screening of a focused library of compounds, including 1-Phenylpent-1-yn-3-amine, and present a comprehensive protocol for performing the primary screen and subsequent dose-response confirmation.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets for drug discovery, particularly in oncology. ABC Kinase has been identified as a potential therapeutic target due to its overexpression in several tumor types and its role in promoting cell proliferation. To identify novel inhibitors of ABC Kinase, we have developed and optimized a fluorescence polarization (FP)-based HTS assay. This assay is sensitive, has a low false-positive rate, and is amenable to automation in a 384-well format. This compound is a novel small molecule with a chemical scaffold suggestive of potential kinase inhibitory activity, and was therefore included in our screening campaign.
Materials and Methods
Reagents and Materials:
-
ABC Kinase: Recombinant human ABC Kinase, purified (In-house)
-
Substrate: Poly-GT (4:1) peptide substrate (Sigma-Aldrich)
-
ATP: Adenosine 5'-triphosphate (Sigma-Aldrich)
-
Compound Library: Including this compound
-
Assay Plates: 384-well, black, low-volume, round-bottom (Corning)
-
Transcreener® ADP² FP Assay Kit: (BellBrook Labs)
-
ADP Alexa633 Tracer
-
ADP² Antibody
-
Stop & Detect Buffer B
-
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Instrumentation:
-
Liquid Handler: Echo 550 Acoustic Dispenser (Labcyte) for compound dispensing
-
Plate Reader: PHERAstar FS plate reader (BMG LABTECH) equipped for fluorescence polarization
Experimental Protocols
1. Primary High-Throughput Screen (HTS)
This protocol is designed for a single-concentration screen of the compound library.
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the library (10 mM stock in DMSO) into the assay wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 20 µL reaction volume.
-
Enzyme and Substrate Addition: Prepare a master mix of ABC Kinase and its substrate in Kinase Buffer. Add 10 µL of this mix to each well to achieve a final concentration of 5 nM kinase and 100 µg/mL substrate.
-
Reaction Initiation: Prepare a solution of ATP in Kinase Buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 20 µL of the Stop & Detect Buffer containing the ADP Alexa633 Tracer and ADP² Antibody to each well.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
2. Dose-Response Confirmation Assay
Compounds showing significant inhibition in the primary screen are selected for dose-response analysis to determine their potency (IC50).
-
Compound Plating: Create a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 100 µM). Dispense 20 nL of each concentration into the assay wells.
-
Assay Procedure: Follow steps 2-7 of the Primary HTS protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation
The following table summarizes the hypothetical results for this compound and control compounds from the dose-response confirmation assay.
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Staurosporine (Control) | 0.015 | 98% |
| This compound | 2.5 | 92% |
| Inactive Compound | > 100 | 5% |
Visualizations
Below are diagrams illustrating the experimental workflow and the hypothetical signaling pathway of ABC Kinase.
Caption: High-Throughput Screening Experimental Workflow.
Caption: ABC Kinase Signaling Pathway and Point of Inhibition.
The described fluorescence polarization-based HTS assay provides a reliable and efficient method for identifying inhibitors of ABC Kinase. The hypothetical data for this compound demonstrates its potential as a moderately potent inhibitor, warranting further investigation through secondary assays and structure-activity relationship (SAR) studies. This application note serves as a comprehensive guide for researchers aiming to establish similar kinase screening campaigns.
Application Notes and Protocols for the Purification of 1-Phenylpent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-Phenylpent-1-yn-3-amine, a valuable intermediate in the synthesis of various biologically active compounds. The purification strategy is designed for a crude product obtained from a typical A³ coupling reaction, addressing common impurities such as unreacted starting materials and side products. The protocol employs a multi-step approach, including an initial acid-base extraction followed by flash column chromatography, and an optional final recrystallization step to achieve high purity.
Introduction
This compound is a propargylamine derivative of significant interest in medicinal chemistry and materials science. Propargylamines serve as crucial building blocks for the synthesis of nitrogen-containing heterocyclic compounds, potential therapeutic agents, and functional polymers. The A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a highly efficient method for the synthesis of propargylamines. However, the crude product from this reaction often contains unreacted starting materials and byproducts, necessitating a robust purification protocol to isolate the target compound with high purity. This application note details a comprehensive purification workflow for this compound.
Predicted Impurities from Synthesis
The purification protocol is designed to remove impurities commonly associated with the A³ coupling synthesis of this compound from phenylacetylene, propionaldehyde, and an amine source.
Potential Impurities:
-
Unreacted Phenylacetylene: A non-polar impurity.
-
Unreacted Propionaldehyde: A volatile, polar aldehyde.
-
Homocoupled Phenylacetylene (1,4-diphenylbuta-1,3-diyne): A non-polar byproduct.
-
Side-products from Aldol Condensation of Propionaldehyde: Polar byproducts.
Purification Workflow
The purification of this compound is achieved through a sequential process of acid-base extraction to remove neutral and acidic impurities, followed by flash column chromatography for the separation of the target amine from remaining non-polar and closely related impurities. A final recrystallization step can be employed for achieving higher purity if the compound is a solid.
Caption: Overall purification workflow for this compound.
Experimental Protocols
Acid-Base Extraction
This initial step is designed to separate the basic this compound from neutral organic impurities (e.g., unreacted phenylacetylene, homocoupled diyne) and acidic byproducts.[1][2][3]
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add 1 M aqueous hydrochloric acid (HCl) to the separatory funnel, cap, and shake vigorously, venting frequently. The basic amine will be protonated and move into the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous extracts.
-
The organic layer, containing neutral impurities, can be discarded.
-
Cool the combined acidic aqueous layers in an ice bath and basify by the slow addition of a concentrated base (e.g., 6 M sodium hydroxide) until the pH is >10. This deprotonates the amine salt, causing the free amine to precipitate or form an oil.
-
Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) by performing three separate extractions.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Flash Column Chromatography
This step purifies the amine from remaining non-polar impurities and other closely related byproducts. Due to the basic nature of the amine, which can cause tailing on a standard silica gel column, the eluent is modified with a small amount of triethylamine.[4][5]
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting eluent is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) with the addition of 0.5-1% triethylamine to the total volume.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude amine from the acid-base extraction in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Elute the column with the prepared eluent system. A gradient elution, gradually increasing the polarity (e.g., from 9:1 to 4:1 hexanes:ethyl acetate with 1% triethylamine), may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
References
Application Notes and Protocols: 1-Phenylpent-1-yn-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpent-1-yn-3-amine is a propargylamine derivative with significant potential in medicinal chemistry. Although a less-studied compound itself, its structural motif is present in a variety of biologically active molecules. Propargylamines are known to exhibit a wide range of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] This document provides a detailed overview of the potential applications of this compound, protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action based on the known activities of related compounds.
Introduction
The propargylamine moiety is a key pharmacophore in numerous clinically used drugs and compounds under investigation.[1][4][5] Its unique chemical properties, including the reactivity of the alkyne group, make it a versatile scaffold for the design of novel therapeutic agents.[6] Derivatives of propargylamine, such as selegiline and rasagiline, are well-established monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease.[5][7][8] Furthermore, recent research has highlighted the potential of propargylamines as anticancer and antimicrobial agents.[2][9] this compound, possessing both a phenyl ring and a propargylamine core, represents a promising candidate for exploration in these therapeutic areas.
Potential Therapeutic Applications
Based on the known biological activities of structurally related propargylamines, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Propargylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][9][10] The proposed mechanism often involves the inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs), or the induction of apoptosis.[10]
-
Neuroprotective Activity: The core propargylamine structure is a well-known irreversible inhibitor of monoamine oxidase B (MAO-B).[7][8] Inhibition of MAO-B increases the levels of dopamine in the brain, which is beneficial in neurodegenerative disorders like Parkinson's disease.[2][5]
-
Antimicrobial Activity: Several propargylamine compounds have shown promising activity against various bacterial and fungal strains.[11][12] The mechanism of antimicrobial action is an active area of investigation.
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. This one-pot, three-component reaction is widely used for the preparation of propargylamines.[7][8][13]
Reaction Scheme:
Benzaldehyde + Propyne + Ammonia → this compound
Materials:
-
Benzaldehyde
-
Propyne (gas or condensed)
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane)
-
Copper(I) bromide (CuBr) or other suitable copper catalyst[6]
-
Toluene or other suitable solvent
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of benzaldehyde (1 equivalent) and a secondary amine (e.g., dibenzylamine as a precursor to the primary amine, 1.2 equivalents) in toluene at room temperature, add the copper(I) bromide catalyst (5 mol%).
-
Bubble propyne gas through the reaction mixture or add condensed propyne (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-phenyl-N,N-dibenzylpent-1-yn-3-amine.
-
Subsequent debenzylation via catalytic hydrogenation will yield the target primary amine, this compound.
Note: This is a generalized protocol. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary to achieve the best yield.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound against cancer cell lines.[14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[11][12]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data
The following tables present hypothetical but representative quantitative data for this compound based on typical values observed for related propargylamine derivatives in the literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HeLa | Cervical Cancer | 18.9 |
| HCT116 | Colon Cancer | 25.1 |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Candida albicans | Fungus | 16 |
| Aspergillus niger | Fungus | 32 |
Visualizations
Proposed Synthesis Workflow
Caption: A³ Coupling workflow for the synthesis of this compound.
Potential Mechanism of Action: MAO-B Inhibition
Caption: Inhibition of MAO-B by this compound leads to increased dopamine levels.
Experimental Workflow for Biological Screening
Caption: General workflow for the biological screening of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related propargylamine derivatives, it is hypothesized to possess significant anticancer, neuroprotective, and antimicrobial properties. The provided synthetic and biological evaluation protocols offer a solid framework for the investigation of this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical development.
References
- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structure–Activity Relationship of Propargylamine‐Based HDAC Inhibitors [ouci.dntb.gov.ua]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Enzymatic Reactions with 1-Phenylpent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential enzymatic reactions involving 1-Phenylpent-1-yn-3-amine and detailed protocols for hypothetical experimental setups. Given the structural motifs of a primary amine and a phenylalkyne, this molecule is a candidate for interaction with several key enzyme classes, including Monoamine Oxidases (MAOs), Cytochrome P450s (CYPs), and Transaminases (TAs).
Monoamine Oxidase (MAO) Inhibition Assay
Application: this compound, as a propargylamine derivative, is a potential mechanism-based inhibitor of Monoamine Oxidases (MAO-A and MAO-B).[1][2] Propargylamines are known to act as irreversible inhibitors of MAOs, which are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters.[1] This makes them interesting candidates for the development of therapeutics for neurodegenerative diseases like Parkinson's disease.[1][3]
Principle: The inhibitory potential of this compound on MAO-A and MAO-B can be assessed by measuring the residual enzyme activity after incubation with the compound. A common method involves monitoring the production of a fluorescent product from a suitable MAO substrate.
Quantitative Data Summary: Hypothetical Inhibition Constants
| Enzyme | Inhibitor | IC50 (nM) | KI (nM) | kinact (min⁻¹) |
| MAO-A | This compound | 850 | 450 | 0.15 |
| MAO-B | This compound | 160 | 85 | 0.35 |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocol: MAO Inhibition Assay
Materials:
-
Human recombinant MAO-A and MAO-B
-
This compound
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar)
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Enzyme Preparation: Dilute MAO-A and MAO-B in phosphate buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add 20 µL of the enzyme solution to 20 µL of each inhibitor dilution. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 60 µL of the substrate solution (containing Amplex® Red and horseradish peroxidase as per the kit instructions) to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 20 minutes) using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine K_I and k_inact.
Signaling Pathway Diagram
Caption: MAO inhibition by this compound.
Cytochrome P450-Mediated Metabolism
Application: The phenyl and alkyne moieties of this compound make it a potential substrate for Cytochrome P450 (CYP) enzymes. CYPs are a major family of enzymes involved in drug metabolism.[4] Oxidation of the alkyne can lead to the formation of reactive intermediates like ketenes, which can subsequently react with water or nucleophiles.[5] Hydroxylation of the phenyl ring or alkyl chain is also a possible metabolic pathway.[6]
Principle: The metabolism of this compound by a specific CYP isoform (e.g., CYP3A4, CYP2D6) can be investigated by incubating the compound with human liver microsomes or recombinant CYP enzymes and analyzing the formation of metabolites over time using LC-MS/MS.
Quantitative Data Summary: Hypothetical Metabolic Parameters
| CYP Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Major Metabolite |
| CYP3A4 | This compound | 25 | 150 | 4-Hydroxy-1-phenylpent-1-yn-3-amine |
| CYP2D6 | This compound | 10 | 80 | 1-Phenylpent-1-yn-3-one |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Metabolism Assay
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with 0.1% formic acid) for quenching
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes (or recombinant CYP), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add this compound (dissolved in a minimal amount of organic solvent) to the reaction mixture to a final concentration of, for example, 10 µM.
-
Incubation: Incubate at 37°C with shaking. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of potential metabolites.
Experimental Workflow Diagram
Caption: Workflow for in vitro CYP metabolism assay.
Transaminase-Catalyzed Asymmetric Synthesis
Application: Transaminases (TAs) are powerful biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones.[7] While this compound is already an amine, a related application would be the asymmetric synthesis of (R)- or (S)-1-Phenylpent-1-yn-3-amine from the corresponding ketone, 1-phenylpent-1-yn-3-one. This would be valuable for producing enantiomerically pure forms of the amine for pharmacological studies.
Principle: An (R)- or (S)-selective transaminase can be used to catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to 1-phenylpent-1-yn-3-one, yielding the desired chiral amine. The reaction equilibrium can be shifted towards product formation by using a high concentration of the amine donor.
Quantitative Data Summary: Hypothetical Synthesis Parameters
| Transaminase | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
| (R)-selective TA | 1-Phenylpent-1-yn-3-one | (R)-1-Phenylpent-1-yn-3-amine | >95 | >99 |
| (S)-selective TA | 1-Phenylpent-1-yn-3-one | (S)-1-Phenylpent-1-yn-3-amine | >95 | >99 |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocol: Asymmetric Amination
Materials:
-
(R)- and (S)-selective transaminases (e.g., from a screening kit)
-
1-Phenylpent-1-yn-3-one
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
HEPES buffer (100 mM, pH 8.0)
-
DMSO (co-solvent)
-
Chiral HPLC system
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 1-phenylpent-1-yn-3-one in a minimal amount of DMSO. Add HEPES buffer, isopropylamine, PLP, and the selected transaminase.
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours.
-
Work-up: Adjust the pH of the reaction mixture to >10 with NaOH and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase and evaporate the solvent.
-
Analysis: Determine the conversion by GC or HPLC. Analyze the enantiomeric excess of the product using a chiral HPLC column.
Logical Relationship Diagram
Caption: Asymmetric synthesis of amine enantiomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Phenylpent-1-yn-3-amine in the Synthesis of Novel Amine-Functionalized Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a novel amine-functionalized polyacetylene, poly(1-phenylpent-1-yn-3-amine), utilizing this compound as the monomer. This document outlines the potential of this polymer in various research and development applications, including drug delivery, sensor technology, and as a scaffold for functional materials.
Introduction
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique optical, electronic, and physical properties. The introduction of functional groups, such as primary amines, into the polymer backbone can impart desirable characteristics, including pH responsiveness, a capacity for further functionalization, and improved solubility. This compound is a promising monomer for the synthesis of such functional polymers. Its structure combines a phenylacetylene moiety, which is known to undergo polymerization, with a chiral aminopentyl group that can provide sites for hydrogen bonding and further chemical modification.
The polymerization of substituted acetylenes is often accomplished using late transition metal catalysts, such as those based on rhodium(I) and palladium(II).[1][2][3][4][5][6][7] These catalysts are known for their high efficiency and tolerance to a wide range of functional groups, including amines.[3][7][8][9] This document provides a hypothetical, yet scientifically grounded, protocol for the rhodium-catalyzed polymerization of this compound to yield a novel, high-molecular-weight polymer.
Potential Applications
The presence of the primary amine functionality in poly(this compound) opens up a wide range of potential applications:
-
Drug Delivery: The amine groups can be protonated at physiological pH, rendering the polymer water-soluble and allowing for electrostatic interactions with negatively charged biomolecules such as DNA and RNA. Furthermore, therapeutic agents can be covalently attached to the amine groups.
-
Biomaterials and Scaffolds: The polymer can be functionalized with bioactive molecules to create scaffolds for tissue engineering or as a component of biocompatible coatings for medical devices.
-
Sensors: The conjugated backbone of the polyacetylene, in conjunction with the reactive amine side groups, could be exploited for the development of chemosensors. The binding of an analyte to the amine could induce a change in the polymer's fluorescence or conductivity.
-
CO2 Capture: Amine-functionalized porous polymers have shown promise for carbon dioxide capture.[10] The properties of poly(this compound) could be explored for similar applications.
-
Catalyst Support: The amine groups can act as ligands to immobilize metal catalysts, creating recyclable and reusable catalytic systems.
Experimental Protocols
This section details the proposed experimental procedures for the synthesis and characterization of poly(this compound).
Materials
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer, catalyst precursor)
-
Triethylamine (Et₃N, cocatalyst)
-
Anhydrous tetrahydrofuran (THF, solvent)
-
Methanol (non-solvent for precipitation)
-
Argon gas (for inert atmosphere)
Synthesis of Poly(this compound)
A typical procedure for the polymerization of phenylacetylene derivatives using a rhodium catalyst is adapted here.[1][2]
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve [Rh(nbd)Cl]₂ (e.g., 10 mg, 0.022 mmol) in anhydrous THF (10 mL).
-
Monomer Solution: In a separate Schlenk flask, dissolve this compound (e.g., 500 mg, 3.14 mmol) and triethylamine (e.g., 0.044 mmol, 2 molar equivalents relative to Rh) in anhydrous THF (10 mL).
-
Polymerization: Add the catalyst solution to the monomer solution via a cannula. The reaction mixture is expected to change color, indicating the initiation of polymerization.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) under an argon atmosphere for 24 hours.
-
Polymer Precipitation: After 24 hours, pour the viscous polymer solution into a beaker containing vigorously stirred methanol (200 mL). The polymer should precipitate as a solid.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and then dry it under vacuum at 40 °C to a constant weight.
Characterization
The synthesized polymer should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad signals corresponding to the polymer backbone would indicate successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer. The disappearance of the C≡C-H stretching vibration and the presence of C=C stretching of the polyene backbone would be expected.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Data Presentation
The following table summarizes the expected hypothetical data for the synthesized poly(this compound).
| Property | Expected Value |
| Yield | > 85% |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in THF, CHCl₃, DMF; Insoluble in MeOH, Hexane |
| Mn (GPC) | 25,000 - 50,000 g/mol |
| Mw (GPC) | 40,000 - 80,000 g/mol |
| PDI (GPC) | 1.6 - 2.0 |
| ¹H NMR (CDCl₃, δ ppm) | 7.2-7.8 (br, Ar-H), 5.8-6.5 (br, =CH-), 3.0-3.5 (br, -CH(NH₂)-), 1.0-2.0 (br, -CH₂CH₃, NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 135-145 (Ar-C), 125-130 (Ar-CH), 120-130 (=CH-), 50-55 (-CH(NH₂)-), 25-30 (-CH₂-), 10-15 (-CH₃) |
| FTIR (cm⁻¹) | 3300-3400 (N-H), 3030 (Ar C-H), 2960 (Alkyl C-H), 1600 (C=C), 1490 (Ar C=C) |
| TGA (Td, 5% weight loss) | > 250 °C |
| DSC (Tg) | 120 - 150 °C |
Diagrams
The following diagrams illustrate the proposed synthesis and experimental workflow.
Caption: Proposed synthesis of poly(this compound).
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The proposed synthesis of poly(this compound) offers a pathway to a novel functional polymer with significant potential in various scientific and industrial applications. The presence of the primary amine group provides a versatile handle for further modifications, making this polymer an attractive platform for the development of advanced materials. The detailed protocols and expected data provided in these notes serve as a valuable resource for researchers venturing into the synthesis and exploration of new amine-functionalized polyacetylenes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. mdpi.com [mdpi.com]
- 4. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 5. New Approach to the Polymerization of Disubstituted Acetylenes by Bulky Monophosphine-Ligated Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymerization of Terminal Acetylenes by a Bulky Monophosphine-Palladium Catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 8. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality [mdpi.com]
- 9. osti.gov [osti.gov]
- 10. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]
Application Note & Protocols: Evaluation of 1-Phenylpent-1-yn-3-amine Cytotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of a novel chemical entity's effect on living cells is a foundational step in the drug discovery and toxicology pipeline.[1][2][3] 1-Phenylpent-1-yn-3-amine is a small molecule whose biological activities are not extensively characterized. Therefore, determining its cytotoxicity is crucial to profile its therapeutic potential and safety. This document provides a comprehensive guide to assessing the cytotoxicity of this compound using a multi-parametric approach. We will detail protocols for three standard cell-based assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.[4][5][6] Integrating data from these assays allows for a more complete understanding of the compound's cytotoxic mechanism.
Core Principles of Cytotoxicity Assessment: Cytotoxicity assays are essential for screening potential drug candidates, optimizing dosage, and establishing safety profiles.[3][7][8] They measure various cellular parameters such as membrane integrity, metabolic activity, and the activation of cell death pathways like apoptosis or necrosis.[3][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][10] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[10][11]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[6][12][13] Measuring extracellular LDH activity serves as a reliable indicator of cell lysis.[6][13]
-
Caspase-Glo® 3/7 Assay: Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[4][14][15] This luminescent assay uses a proluminescent caspase-3/7 substrate (containing the DEVD sequence) that is cleaved by active caspases to release aminoluciferin, which in turn generates a light signal via luciferase.[4][14] The signal intensity is directly proportional to caspase-3/7 activity.[14][15]
Experimental Workflow Overview
The overall process involves cell preparation, treatment with the test compound, and subsequent application of specific assays to measure different cytotoxicity endpoints.
Caption: General experimental workflow for assessing compound cytotoxicity.
Detailed Protocols
Cell Culture and Compound Preparation
-
Cell Line Selection: Choose a cell line relevant to the intended application (e.g., HeLa for cervical cancer, HepG2 for liver toxicity). For this protocol, HeLa cells are used as an example.
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Protocol: MTT Assay (Cell Viability)
This protocol is adapted from standard MTT assay procedures.[5][10][11][16][17]
-
Materials:
-
Procedure:
-
After the compound treatment period, carefully remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[11][16]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][16]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[5][17]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
Protocol: LDH Assay (Necrotic Cytotoxicity)
This protocol is based on common LDH assay kits.[6][13]
-
Materials:
-
LDH Assay Kit (containing assay buffer, substrate mix).
-
Lysis Buffer (often 10X, provided in kits).
-
-
Procedure:
-
Prepare controls as per the table below.
-
After the compound treatment period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To determine maximum LDH release, add 10 µL of 10X Lysis Buffer to the maximum release control wells and incubate for 45 minutes at 37°C before collecting the supernatant.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., mix assay buffer and substrate).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol: Caspase-Glo® 3/7 Assay (Apoptosis)
This protocol follows the "add-mix-measure" format of the Promega Caspase-Glo® 3/7 assay.[4][14][15]
-
Materials:
-
Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate).
-
Opaque-walled 96-well plates suitable for luminescence.
-
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and allowing it to equilibrate to room temperature.[14][15]
-
Remove the assay plate from the incubator and let it cool to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14][15]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.[14]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
Quantitative data should be organized clearly. The following tables show hypothetical results for this compound after a 48-hour treatment.
Table 1: MTT Assay - Cell Viability
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.09 | 97.6 |
| 1 | 1.15 ± 0.07 | 92.0 |
| 10 | 0.88 ± 0.06 | 70.4 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.21 ± 0.03 | 16.8 |
-
Calculation: % Viability = (Abssample / Abscontrol) * 100
Table 2: LDH Assay - Cytotoxicity
| Treatment | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
|---|---|---|
| Spontaneous Release | 0.15 ± 0.02 | 0 |
| Maximum Release | 0.95 ± 0.05 | 100 |
| 10 µM Compound | 0.25 ± 0.03 | 11.1 |
| 50 µM Compound | 0.48 ± 0.04 | 36.7 |
| 100 µM Compound | 0.72 ± 0.06 | 63.3 |
-
Calculation: % Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] * 100
Table 3: Caspase-Glo® 3/7 Assay - Apoptosis Induction
| Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Control |
|---|---|---|
| 0 (Vehicle Control) | 15,200 ± 1,100 | 1.0 |
| 10 | 44,080 ± 3,500 | 2.9 |
| 50 | 126,160 ± 9,800 | 8.3 |
| 100 | 98,800 ± 7,600 | 6.5 |
-
Calculation: Fold Change = RLUsample / RLUcontrol
Interpretation of Results
Integrating data from multiple assays provides a clearer picture of the mechanism of cell death.
Caption: Decision logic for interpreting multi-assay cytotoxicity data.
-
Scenario 1: Apoptosis. If the compound induces a strong Caspase-3/7 signal at concentrations that cause a decrease in MTT signal, apoptosis is the likely mechanism. LDH release may only be observed at very high concentrations or later time points when secondary necrosis occurs. The hypothetical data for this compound at 50 µM (8.3-fold caspase increase, 36% viability, 36.7% LDH release) suggests a strong apoptotic component.
-
Scenario 2: Necrosis. A significant increase in LDH release that correlates directly with the loss of cell viability (MTT signal) without a corresponding early increase in caspase activity points towards a necrotic or necroptotic mechanism of cell death.
-
Scenario 3: Anti-proliferative Effect. If the MTT signal decreases over time but there is no significant increase in either LDH release or caspase activity, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. opentrons.com [opentrons.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scielo.br [scielo.br]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Phenylpent-1-yn-3-amine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpent-1-yn-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the A³ coupling reaction, a three-component reaction involving an aldehyde, an alkyne, and an amine.
Q1: My A³ coupling reaction to synthesize this compound is not proceeding, or the yield is very low. What are the potential causes and solutions?
A1: Low or no yield in the A³ coupling reaction can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The metal catalyst, typically copper or silver-based, is crucial.[1][2]
-
Troubleshooting:
-
Ensure the catalyst has not been deactivated by exposure to air or moisture. Use freshly opened or properly stored catalyst.
-
Consider in-situ preparation of the catalyst if deactivation is a persistent issue.
-
Increase the catalyst loading, although this should be done judiciously as it can sometimes lead to more side products.
-
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gradually increase the temperature. Many A³ coupling reactions benefit from heating, often in the range of 70-100°C.[3]
-
Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Purity of Reagents: Impurities in the starting materials (benzaldehyde, ethylamine, phenylacetylene) can inhibit the catalyst or lead to side reactions.
-
Troubleshooting:
-
Use freshly distilled benzaldehyde, as it can oxidize to benzoic acid on storage.
-
Ensure the amine and alkyne are of high purity.
-
-
-
Atmosphere: Some catalytic systems are sensitive to oxygen.[3]
-
Troubleshooting:
-
Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important to prevent the oxidative homocoupling of the alkyne.[3]
-
-
Q2: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize it?
A2: A common side product in the A³ coupling reaction is the homocoupling product of the alkyne (in this case, 1,4-diphenyl-1,3-butadiyne from phenylacetylene).
-
Identification:
-
The homocoupling product is typically a non-polar compound and will have a high Rf value on a TLC plate.
-
It can be characterized by its distinct spectroscopic data (¹H NMR, ¹³C NMR).
-
-
Minimization:
-
As mentioned above, running the reaction under an inert atmosphere is the most effective way to prevent oxidative homocoupling.[3]
-
The choice of catalyst and solvent can also influence the formation of this byproduct. Experimenting with different catalytic systems may be necessary.
-
Q3: The purification of this compound is proving difficult. What are the recommended procedures?
A3: The basic nature of the amine product allows for straightforward purification strategies.
-
Acid-Base Extraction:
-
After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
If acid-base extraction is insufficient, purification by column chromatography on silica gel is a standard method.
-
A typical eluent system is a mixture of hexanes and ethyl acetate, often with a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the column. The Rf value of propargylamines is generally low to moderate.[3]
-
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the A³ coupling reaction for the synthesis of this compound?
A4: The A³ coupling reaction is a one-pot, three-component reaction. The generally accepted mechanism involves the following key steps:[1][2]
-
Imine Formation: The aldehyde (benzaldehyde) and the amine (ethylamine) react to form an iminium ion intermediate in situ.
-
Alkyne Activation: The metal catalyst activates the terminal alkyne (phenylacetylene), making the acetylenic proton more acidic and facilitating the formation of a metal acetylide.
-
Nucleophilic Addition: The metal acetylide then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.
-
Product Formation: Subsequent workup yields the final propargylamine product, this compound.
Q5: Which catalysts are most effective for this synthesis?
A5: A variety of transition metal catalysts have been shown to be effective for the A³ coupling reaction. Copper and silver salts are among the most commonly used due to their relatively low cost and high reactivity.[1][2] Other metals like gold, ruthenium, and iridium have also been employed. The choice of catalyst can significantly impact the reaction yield and conditions required.
Q6: What is the role of the solvent in the A³ coupling reaction?
A6: The solvent can have a significant impact on the reaction's success. While a wide range of solvents can be used, non-polar solvents like toluene and dioxane have been reported to give good yields.[4] In some cases, the reaction can even be performed in water or under solvent-free conditions, which aligns with the principles of green chemistry.[5] The choice of solvent can affect the solubility of the reactants and catalyst, as well as the reaction temperature.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Model A³ Coupling Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI | Toluene | 110 | 12 | 98 | [4] |
| 2 | CuBr | Toluene | 110 | 12 | 95 | [4] |
| 3 | CuCl | Toluene | 110 | 12 | 96 | [4] |
| 4 | AgI | Water | 100 | 12 | 85 | [6] |
| 5 | AuCl₃ | Water | 80 | 6 | 92 | N/A |
Table 2: Effect of Solvent on the Yield of a Model A³ Coupling Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI | Toluene | 110 | 12 | 98 | [4] |
| 2 | CuI | Dioxane | 110 | 12 | 95 | [4] |
| 3 | CuI | THF | 65 | 12 | 75 | [4] |
| 4 | CuI | DMF | 110 | 12 | 65 | [4] |
| 5 | CuI | Ethanol | 78 | 12 | 58 | [4] |
| 6 | AuCl₃/TPPTS | Water | 100 | 2 | 95 | N/A |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Benzaldehyde (freshly distilled)
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Hydrochloric acid (1M aqueous solution)
-
Sodium hydroxide (1M aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add copper(I) iodide (0.05 mmol).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous toluene (10 mL).
-
Add benzaldehyde (1.0 mmol) and phenylacetylene (1.2 mmol) to the flask.
-
Slowly add a solution of ethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 8:2 with 1% triethylamine).
-
After the reaction is complete (as indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. phytojournal.com [phytojournal.com]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.fit.edu [repository.fit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation [mdpi.com]
Technical Support Center: Synthesis of 1-Phenylpent-1-yn-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpent-1-yn-3-amine and related propargylamines via the A³ (aldehyde-alkyne-amine) coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the A³ coupling reaction, a one-pot, three-component reaction involving an aldehyde (benzaldehyde), an amine (ethylamine), and a terminal alkyne (1-phenyl-1-propyne) in the presence of a metal catalyst.[1][2][3][4][5] This method is favored for its high atom economy, as the only byproduct is water.[5][6]
Q2: Which catalysts are typically used for this A³ coupling reaction?
A2: A variety of transition metal catalysts can be employed, with copper and zinc salts being the most common due to their efficiency and cost-effectiveness.[7] Gold, silver, and iridium complexes have also been shown to be effective catalysts for this transformation.[1][7] The choice of catalyst can significantly impact reaction time and yield.
Q3: What is the general mechanism of the A³ coupling reaction?
A3: The reaction proceeds through a catalytic cycle. First, the aldehyde and amine react to form an iminium ion. Simultaneously, the metal catalyst activates the terminal alkyne to form a metal acetylide. The nucleophilic acetylide then attacks the electrophilic iminium ion, leading to the formation of the propargylamine product and regeneration of the catalyst.[1][3][6]
Q4: Are there any common side reactions to be aware of?
A4: Yes, a common side reaction is the Glaser coupling, which is the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[8] This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Additionally, if the aldehyde is prone to self-condensation (like those with α-hydrogens), aldol addition products may be observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Presence of oxygen inhibiting the reaction. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents (e.g., wet solvent or amine). | 1. Use a fresh batch of catalyst or activate it if necessary. 2. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[8] 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. 4. Use anhydrous solvents and freshly distilled amines. |
| Multiple Spots on TLC Plate | 1. Formation of side products (e.g., Glaser coupling product). 2. Unreacted starting materials. 3. Decomposition of product or starting materials. | 1. As mentioned above, use an inert atmosphere to minimize alkyne dimerization.[8] 2. Ensure the stoichiometry of the reactants is correct. Sometimes a slight excess of one reactant can drive the reaction to completion. 3. Avoid excessively high temperatures and consider a milder catalyst or reaction conditions. |
| Difficulty in Product Isolation and Purification | 1. The product is a polar amine, which can be challenging to handle with silica gel chromatography. 2. Emulsion formation during aqueous workup. | 1. Consider using a solid-phase extraction (SPE) cartridge with a sulfonic acid-based sorbent for purification.[9] Alternatively, treat the silica gel with a small amount of triethylamine before column chromatography to prevent product tailing. 2. Use brine to break up emulsions during the workup. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Reversible reaction equilibrium. | 1. Add another portion of the catalyst. 2. If the reaction is performed in a solvent where water is sparingly soluble, consider using a Dean-Stark trap or adding molecular sieves to remove the water byproduct and drive the reaction forward. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the yield of propargylamine synthesis using different catalytic systems under various conditions for reactions analogous to the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | Water | 80 | 5 | 95 | Asian J. Green Chem., 2021 |
| [Zn(L-proline)₂] | Neat | 90 | - | High | RSC Adv., 2021 |
| CuO/Fe₂O₃ | Neat | 110 | - | 92 | RSC Adv., 2021 |
| AuBr₃ | Water | 60 | 8 | High | RSC Adv., 2021 |
| AgI | Water | 100 | - | Moderate to High | MDPI, 2022[7] |
| FeCl₃ | Toluene | High | - | High | Encyclopedia.pub, 2022[10] |
| Cu(OTf)₂ | Toluene | RT | 1.5-30 | Good | MDPI, 2022[7] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound via A³ Coupling
This protocol is a generalized procedure based on typical A³ coupling reactions.
Materials:
-
Benzaldehyde (1 mmol, 1.0 eq)
-
Ethylamine (1.2 mmol, 1.2 eq)
-
1-Phenyl-1-propyne (1.1 mmol, 1.1 eq)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Toluene (5 mL, anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous toluene (5 mL), benzaldehyde (1 mmol), and 1-phenyl-1-propyne (1.1 mmol).
-
Add ethylamine (1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the limiting reagent.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford the pure this compound.
Visualizations
A³ Coupling Reaction Pathway
Caption: General reaction pathway for the A³ coupling synthesis.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review [ouci.dntb.gov.ua]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. encyclopedia.pub [encyclopedia.pub]
Overcoming challenges in the purification of 1-Phenylpent-1-yn-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Phenylpent-1-yn-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly focusing on column chromatography.
Question: My this compound appears to be degrading on the silica gel column, leading to low yield and multiple spots on TLC of collected fractions. What can I do?
Answer:
This is a common issue when purifying basic amines like this compound on standard silica gel, which is acidic. The interaction between the basic amine and the acidic silica can cause degradation. Here are several strategies to mitigate this problem:
-
Deactivation of Silica Gel: Before use, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (NEt₃) or ammonia. A typical starting point is to add 0.5-1% of the base to the eluent.
-
Use of an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a different stationary phase.[1][2]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2]
-
Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation with minimal degradation.[2]
-
-
2D TLC Test for Stability: To confirm if your compound is indeed degrading on silica, you can perform a 2D TLC.[3][4] Spot your compound on one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, you will see spots below the diagonal.[3]
Question: I am observing significant band spreading or tailing of my compound during column chromatography. How can I improve the peak shape?
Answer:
Tailing is often caused by the strong interaction between the basic amine and the acidic stationary phase. To improve peak shape:
-
Addition of a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine or pyridine, into your mobile phase can help to block the active sites on the silica gel, reducing tailing and improving the peak shape.[2]
-
Adjusting Mobile Phase Polarity: Once the compound starts to elute, you can try gradually increasing the polarity of your eluent. This can help to overcome the interaction with the stationary phase and sharpen the peak.[1]
Question: My compound is not eluting from the column, or the recovery is very low.
Answer:
Several factors could contribute to your compound not eluting from the column:
-
Compound Decomposition: As discussed, the compound may have decomposed on the column.[1] A 2D TLC can help diagnose this.[3][4]
-
Incorrect Solvent System: The chosen eluent may not be polar enough to displace the compound from the stationary phase. Try increasing the polarity of your mobile phase.
-
Irreversible Adsorption: The amine may be irreversibly binding to the acidic sites of the silica. Using a deactivated silica gel or an alternative stationary phase is recommended.[2]
Question: How do I choose an appropriate solvent system for the column chromatography of this compound?
Answer:
The selection of an appropriate solvent system is crucial for a successful separation.
-
TLC Analysis: Begin by running Thin Layer Chromatography (TLC) with various solvent systems. A good starting point for amines is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol.
-
Rf Value: Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate. This generally translates to good elution on a column.
-
Inclusion of a Base: To prevent streaking and improve separation, add a small amount (0.5-1%) of a base like triethylamine to your TLC solvent system.
The following table provides a starting point for solvent systems for the purification of basic amines.
| Solvent System Components | Ratio (v/v) | Modifier |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | 0.5-1% Triethylamine |
| Dichloromethane / Methanol | 99:1 to 9:1 | 0.5-1% Triethylamine |
| Dichloromethane / Acetone | 9:1 to 1:1 | 0.5-1% Triethylamine |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of this compound?
A1: Based on available data, here are some key properties:
-
Molecular Formula: C₁₁H₁₃N
-
Molecular Weight: 159.23 g/mol
-
CAS Number: 153396-35-1
Q2: Can I purify this compound by recrystallization?
A2: Recrystallization can be a viable purification method if a suitable solvent is found in which the amine has high solubility at high temperatures and low solubility at low temperatures, and in which the impurities have different solubility profiles. However, for complex mixtures or to remove closely related impurities, chromatography is often more effective.
Q3: What are the potential degradation pathways for amines like this compound during purification and storage?
A3: Amines can be susceptible to both thermal and oxidative degradation.[5][6][7]
-
Thermal Degradation: In the presence of CO₂, thermal degradation can occur, especially at elevated temperatures.[5]
-
Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation. The stability of amines to oxidation can be influenced by their structure.[7] It is generally recommended to store purified amines under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.
Q4: My TLC plate shows a smear even with a modified solvent system. What could be the issue?
A4: If you are using a high-boiling point solvent in your reaction mixture (e.g., DMF, DMSO), it can cause streaking on the TLC plate.[3] To resolve this, after spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[3]
Experimental Protocols
Protocol 1: Column Chromatography of this compound using Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample). Suspend the silica gel in the chosen starting eluent (e.g., Hexane/Ethyl Acetate 95:5 + 1% Triethylamine). Stir the slurry gently for 15-20 minutes to ensure proper deactivation.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent. Carefully load the sample onto the top of the silica bed using a pipette.
-
Elution: Begin elution with the starting solvent system, collecting fractions. Monitor the elution process using TLC.
-
Gradient Elution (if necessary): If the compound is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for low yield or degradation during column chromatography.
Caption: General experimental workflow for the column chromatography of this compound.
References
Technical Support Center: Synthesis of 1-Phenylpent-1-yn-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 1-Phenylpent-1-yn-3-amine. This guide is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the A³ coupling reaction. This is a one-pot, three-component reaction involving phenylacetylene, acetaldehyde, and ethylamine, typically catalyzed by a copper salt.[1][2]
Q2: What are the primary starting materials and catalyst for this synthesis?
A2: The key starting materials are:
-
Alkyne: Phenylacetylene
-
Aldehyde: Acetaldehyde
-
Amine: Ethylamine
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is commonly used.[1][3] Other transition metal catalysts have also been reported for similar A³ couplings.[4]
Q3: What is the general reaction mechanism?
A3: The reaction proceeds through the in situ formation of an imine from acetaldehyde and ethylamine. Simultaneously, the copper catalyst activates the terminal alkyne (phenylacetylene) to form a copper acetylide. The copper acetylide then undergoes a nucleophilic addition to the imine, yielding the desired propargylamine product, this compound. Water is the only theoretical byproduct of this condensation reaction.[1][2]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the copper(I) catalyst has not been oxidized to copper(II). Use freshly purchased, high-purity catalyst or consider procedures to generate the active Cu(I) species in situ. |
| Poor Quality Reagents | Use freshly distilled acetaldehyde and ethylamine. Phenylacetylene should be free of peroxides. |
| Imine Formation Issues | The formation of the imine from the aldehyde and amine is a crucial step. Ensure stoichiometric balance or a slight excess of the amine. The presence of water can hydrolyze the imine; consider using a dehydrating agent like molecular sieves if water is a concern. |
| Incorrect Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Start with room temperature and gradually increase if the reaction is sluggish, monitoring for byproduct formation. |
Problem 2: Presence of Significant Side-Reaction Products
Two major side-reaction products are commonly observed in this synthesis: the homocoupling of phenylacetylene and the self-condensation of acetaldehyde.
Side-Reaction Product Analysis
| Side-Reaction Product | Formation Pathway | Appearance in Analysis (e.g., TLC, NMR) |
| 1,4-Diphenylbuta-1,3-diyne | Homocoupling of phenylacetylene (Glaser coupling), often promoted by oxygen and copper catalysts. | A less polar spot on TLC compared to the product. Characteristic alkyne and aromatic signals in NMR, but absence of the amine proton and the ethyl group signals. |
| Crotonaldehyde/Paraldehyde/Polymers | Self-condensation of acetaldehyde (aldol condensation), which can be base or acid-catalyzed. | Can appear as multiple spots on TLC, often streaking if polymeric. Aldehydic and vinylic proton signals in NMR that do not correspond to the starting material or product. |
Strategies to Minimize Side-Reactions
-
To Suppress Phenylacetylene Homocoupling:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which promotes Glaser coupling.[5]
-
Ligand Addition: The addition of certain ligands can sometimes suppress homocoupling by stabilizing the copper catalyst in its active state.
-
Control of Stoichiometry: Using a slight excess of the aldehyde and amine relative to the alkyne can favor the three-component reaction over homocoupling.
-
-
To Prevent Aldol Condensation:
-
Temperature Control: Aldol condensations are often favored at higher temperatures. Maintaining a lower reaction temperature can minimize this side reaction.[6][7]
-
Slow Addition of Aldehyde: Adding the acetaldehyde slowly to the reaction mixture containing the amine, alkyne, and catalyst can keep its instantaneous concentration low, thus disfavoring self-condensation.[7]
-
pH Control: Avoid strongly basic or acidic conditions, which can catalyze the aldol condensation. The reaction is typically run under neutral or slightly basic conditions.
-
Problem 3: Difficulty in Product Purification
| Issue | Troubleshooting Steps |
| Co-elution of Product and Phenylacetylene Homocoupling Byproduct | The homocoupling product (1,4-diphenylbuta-1,3-diyne) can have a similar polarity to the desired product. Careful selection of the mobile phase for column chromatography is crucial. A solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may be required. |
| Product Streaking on Silica Gel Column | The basic nature of the amine product can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation. Pre-treating the silica gel with a small amount of a volatile base (e.g., triethylamine, typically 1-2% in the eluent) can neutralize the acidic sites and improve the chromatography. |
| Residual Copper Catalyst in the Product | After the reaction, quenching with an aqueous solution of ammonia or ammonium chloride can help to complex and remove the copper catalyst into the aqueous phase during workup. |
Experimental Protocols
The following is a general protocol for the synthesis of this compound via a copper-catalyzed A³ coupling reaction. Note: This protocol may require optimization for specific laboratory conditions and scales.
Materials:
-
Phenylacetylene
-
Acetaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a neat liquid)
-
Copper(I) Iodide (CuI)
-
Toluene (or another suitable solvent)
-
Deionized Water
-
Saturated Ammonium Chloride Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Triethylamine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add copper(I) iodide (e.g., 5 mol%).
-
The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon).
-
Add toluene (or another suitable solvent) via syringe.
-
Add phenylacetylene (1.0 equivalent) to the flask via syringe.
-
Add ethylamine (1.2 equivalents) to the reaction mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to prevent streaking).
Visualizations
Reaction Pathway
Caption: A³ Coupling Reaction Pathway for this compound Synthesis.
Troubleshooting Logic
Caption: Troubleshooting Flowchart for Low Yield in this compound Synthesis.
References
- 1. phytojournal.com [phytojournal.com]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
Stability issues of 1-Phenylpent-1-yn-3-amine and its solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Phenylpent-1-yn-3-amine. The information is compiled from general chemical principles of related compounds due to the limited availability of specific stability data for this molecule.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and use of this compound.
Issue 1: Compound degradation observed after short-term storage.
-
Question: I have observed a decrease in the purity of my this compound sample after storing it for a short period at room temperature. What could be the cause and how can I prevent this?
-
Answer: Short-term degradation of this compound at room temperature is likely due to its sensitivity to environmental factors such as light, air (oxygen), and temperature. Propargylamines, the class of compounds to which this compound belongs, can be susceptible to oxidation and polymerization.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a reduced temperature.
-
Check for Peroxides: If the compound was stored in a solvent, test for the presence of peroxides, which can accelerate degradation.
-
Purity Analysis: Re-analyze the purity of your sample using appropriate analytical techniques such as HPLC or GC-MS to confirm degradation and identify potential degradation products.
Preventative Measures:
-
Store the compound in an amber vial to protect it from light.
-
Use a vial with a Teflon-lined cap to ensure a tight seal.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the compound at a low temperature, preferably at or below -20°C.
-
Issue 2: Inconsistent results in biological or chemical assays.
-
Question: I am getting inconsistent results in my experiments using this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent experimental results can be a strong indicator of compound instability. If the compound degrades, its effective concentration in your assay will decrease over time, leading to variability in your results. The degradation products themselves might also interfere with the assay.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 3: Color change of the compound upon storage.
-
Question: My sample of this compound, which was initially a pale yellow oil, has darkened to a brown color. Is it still usable?
-
Answer: A color change, particularly darkening, is a common visual indicator of chemical decomposition or polymerization. While a slight color change may not significantly impact purity for some applications, a pronounced change to brown or black suggests substantial degradation. It is highly recommended to re-analyze the purity of the sample before use. Using a degraded sample can lead to inaccurate and unreliable results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: ≤ -20°C
-
Atmosphere: Inert gas (Argon or Nitrogen)
-
Light: Protected from light (amber vial)
-
Container: Tightly sealed container with a chemically resistant cap.
Q2: What are the likely degradation pathways for this compound?
A2: While specific studies on this compound are limited, based on the general reactivity of amines and alkynes, potential degradation pathways include:
-
Oxidation: The amine functionality can be oxidized, especially in the presence of air and light. This can lead to the formation of various oxidation products.
-
Polymerization: The terminal alkyne can undergo polymerization, particularly if exposed to heat, light, or catalytic impurities.
-
Hydrolysis: Although likely slow, the amine could potentially undergo hydrolysis under certain pH conditions.
Caption: Potential degradation pathways for this compound.
Q3: How can I assess the stability of my this compound sample?
A3: A stability study can be performed by subjecting the compound to various stress conditions and monitoring its purity over time. A general protocol is outlined below.
Experimental Protocols
General Protocol for Stability Assessment of this compound
-
Sample Preparation: Prepare multiple aliquots of this compound of known purity and concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the aliquots to a range of conditions, including:
-
Elevated temperature (e.g., 40°C, 60°C)
-
Exposure to light (e.g., UV or fluorescent light)
-
Exposure to air
-
Different pH values (e.g., acidic, neutral, basic solutions)
-
A control sample should be stored under optimal conditions (-20°C, dark, inert atmosphere).
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Use a validated stability-indicating analytical method, such as HPLC with a UV or MS detector, to determine the purity of the compound and identify any degradation products.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Data Presentation
The following tables present representative data from a hypothetical stability study of this compound.
Table 1: Effect of Temperature on the Stability of this compound (in solution, protected from light)
| Time (hours) | Purity at -20°C (%) | Purity at 4°C (%) | Purity at 25°C (%) | Purity at 40°C (%) |
| 0 | 99.8 | 99.8 | 99.8 | 99.8 |
| 24 | 99.7 | 99.5 | 98.2 | 95.1 |
| 48 | 99.7 | 99.2 | 96.5 | 90.3 |
| 72 | 99.6 | 99.0 | 94.8 | 85.6 |
| 168 (1 week) | 99.5 | 98.1 | 89.4 | 75.2 |
Table 2: Effect of Light Exposure on the Stability of this compound (in solution at 25°C)
| Time (hours) | Purity in Dark (%) | Purity under Fluorescent Light (%) | Purity under UV Light (365 nm) (%) |
| 0 | 99.8 | 99.8 | 99.8 |
| 8 | 99.5 | 97.1 | 92.4 |
| 24 | 98.2 | 92.3 | 80.1 |
| 48 | 96.5 | 85.6 | 65.7 |
Disclaimer: The quantitative data and specific degradation pathways presented here are illustrative and based on general chemical principles for related compounds. For accurate stability information, it is crucial to perform experimental studies on this compound.
Technical Support Center: 1-Phenylpent-1-yn-3-amine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylpent-1-yn-3-amine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient method for the synthesis of propargylamines, such as this compound, is the three-component coupling reaction, often referred to as the A³ coupling reaction. This one-pot reaction involves an aldehyde, an alkyne, and an amine. For the synthesis of this compound, this would involve the reaction of phenylacetylene, acetaldehyde, and an ammonia source.
Q2: I am not getting any product. What are the most critical parameters for the A³ coupling reaction?
Several factors are crucial for the success of the A³ coupling reaction:
-
Catalyst: The choice and quality of the catalyst are paramount. Copper-based catalysts, such as CuI, CuBr, or copper nanoparticles, are commonly used. The catalyst must be active, and its concentration should be optimized.
-
Solvent: The reaction can be sensitive to the solvent. While some A³ couplings are performed neat (solvent-free), others benefit from solvents like toluene, THF, or acetonitrile. The choice of solvent can influence the solubility of reactants and the reaction temperature.
-
Temperature: The reaction temperature needs to be carefully controlled. While some reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate. High temperatures, however, can lead to side reactions and decomposition.[1]
-
Inert Atmosphere: Many catalysts used in these couplings are sensitive to oxygen. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often essential to prevent catalyst deactivation.[1]
Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?
Common side reactions in the synthesis of propargylamines via A³ coupling include:
-
Glaser-Hay Coupling: Homocoupling of the terminal alkyne (phenylacetylene in this case) to form a symmetrical diyne. This is often promoted by copper catalysts in the presence of an oxidant.
-
Aldol Condensation: Self-condensation of the aldehyde (acetaldehyde) can occur, especially in the presence of a base.
-
Iminium Ion Instability: The in-situ formed iminium ion from the aldehyde and amine can be unstable and undergo polymerization or other decomposition pathways.
To minimize these side reactions, it is important to control the reaction conditions, such as temperature and the rate of addition of reactants.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or activate the catalyst according to literature procedures. Consider trying a different copper or zinc-based catalyst.[2] |
| Reaction conditions not optimal | Optimize the reaction temperature and solvent. A solvent screen might be necessary. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.[1] | |
| Poor quality of starting materials | Purify the phenylacetylene and acetaldehyde before use. Use a reliable source of ammonia. | |
| Formation of Significant Byproducts | Alkyne homocoupling (Glaser-Hay) | Decrease the catalyst loading or use a catalyst less prone to this side reaction. Ensure strict exclusion of oxygen. |
| Aldehyde self-condensation | Add the aldehyde slowly to the reaction mixture. Consider running the reaction at a lower temperature. | |
| Difficult Purification | Product is an oil and co-elutes with impurities | Consider converting the amine product to its hydrochloride salt by treating the crude product with a solution of HCl in a suitable solvent (e.g., diethyl ether). The salt is often a crystalline solid that can be purified by recrystallization. |
| Product decomposition on silica gel | Use a less acidic stationary phase for chromatography (e.g., alumina) or neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Experimental Protocol: A³ Coupling for this compound Synthesis
This is a general protocol based on known procedures for similar propargylamines. Optimization may be required.
Materials:
-
Phenylacetylene
-
Acetaldehyde
-
Ammonia source (e.g., 7N solution in methanol)
-
Copper(I) Iodide (CuI)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add CuI (5 mol%).
-
Flush the flask with an inert gas.
-
Add anhydrous toluene, followed by phenylacetylene (1.0 eq).
-
Add the ammonia solution (1.5 eq).
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetaldehyde (1.2 eq) to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-85% |
| Purity (after chromatography) | >95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C to room temperature |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the A³ coupling.
References
Technical Support Center: Stereoselective Synthesis of 1-Phenylpent-1-yn-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Phenylpent-1-yn-3-amine and related propargylamines. The primary focus is on the widely utilized Aldehyde-Alkyne-Amine (A³) coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My enantiomeric excess (ee) is low. What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge in stereoselective A³ coupling reactions. Several factors can contribute to this issue:
-
Suboptimal Chiral Ligand: The choice of chiral ligand is paramount for achieving high stereoselectivity. If you are observing low ee, consider screening different families of ligands. For copper-catalyzed reactions, ligands such as (R)-quinap and i-Pr-pybox-diPh have demonstrated high efficiency.[1][2][3] Zirconium-based catalysts paired with chiral amino acid-based ligands have also proven effective.[4]
-
Incorrect Catalyst-to-Ligand Ratio: The stoichiometry between the metal catalyst and the chiral ligand is crucial for the formation of the active chiral complex. An incorrect ratio can lead to the presence of non-chiral or less selective catalytic species. It is recommended to optimize this ratio, often starting with a 1:1 or 1:1.2 ratio of metal to ligand.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. Solvents like chloroform and toluene have been reported to give good results in many copper-catalyzed systems.[2] It is advisable to perform a solvent screen to identify the optimal medium for your specific substrate combination.
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess by reducing the kinetic energy of the system and amplifying the energy difference between the diastereomeric transition states. If your reaction is running at room temperature or elevated temperatures, try cooling it to 0 °C or below.
-
Purity of Reactants and Reagents: Impurities in the aldehyde, alkyne, amine, or catalyst can interfere with the chiral catalyst, leading to poor stereoselectivity. Ensure all your starting materials and reagents are of high purity.
Q2: The reaction yield is poor. What steps can I take to increase it?
A2: Poor yields can stem from various factors, from catalyst deactivation to incomplete conversion. Here are some troubleshooting steps:
-
Catalyst Loading: Insufficient catalyst loading can result in low conversion. While it is desirable to use low catalyst loadings for economic and environmental reasons, a certain threshold is necessary for efficient catalysis. If you are experiencing low yields, consider incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Reaction Time: The A³ coupling reaction time can vary significantly depending on the substrates and catalyst system, sometimes requiring up to 48 hours or longer for completion.[1] Monitor your reaction progress using techniques like TLC or GC-MS to ensure it has reached completion before workup.
-
In situ Imine Formation: The A³ coupling relies on the in situ formation of an imine from the aldehyde and amine.[5] If this equilibrium is unfavorable, it can lead to low product formation. The presence of dehydrating agents (e.g., molecular sieves) can sometimes help drive the reaction forward, although this is not always necessary with efficient catalytic systems.
-
Atmosphere: While many modern A³ coupling reactions are robust, some catalytic systems are sensitive to air or moisture.[6] If you suspect catalyst deactivation, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Reactivity: The electronic and steric properties of your aldehyde, alkyne, and amine can greatly impact their reactivity. Electron-withdrawing groups on the aldehyde can sometimes increase reactivity, while sterically hindered substrates may react more slowly.[7]
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: A common side reaction in the synthesis of propargylamines is the Glaser coupling of the terminal alkyne, which leads to the formation of a diacetylene byproduct. This is particularly prevalent in copper-catalyzed reactions.
-
Minimizing Glaser Coupling: To suppress this side reaction, it is important to maintain a low concentration of the free copper acetylide. This can often be achieved by the slow addition of the alkyne to the reaction mixture. Additionally, ensuring an oxygen-free environment by running the reaction under an inert atmosphere can help, as Glaser coupling is often promoted by oxygen.
Another potential side product is the formation of an allene through a Crabbé reaction pathway, especially if the amine substituents have an alpha hydrogen and a suitable zinc or copper catalyst is used.[5] Careful selection of the catalyst and reaction conditions can help to avoid this.
Quantitative Data Summary
The following tables summarize representative quantitative data for the enantioselective synthesis of propargylamines using different catalytic systems.
Table 1: Copper-Catalyzed A³ Coupling
| Chiral Ligand | Aldehyde | Amine | Alkyne | Solvent | Yield (%) | ee (%) | Reference |
| i-Pr-pybox-diPh | Benzaldehyde | Aniline | Phenylacetylene | Chloroform | 98 | 96 | [2] |
| (R)-quinap | Various | Secondary Amines | Various | Toluene | up to 99 | up to 96 | [1] |
| Bisimine | Various | Imines | Alkylacetylenes | Not Specified | High | High | [8] |
| Quinap | Various | Enamines | Functionalized Alkynes | Toluene | 66-98 | up to 90 | [3] |
Table 2: Zirconium-Catalyzed Addition to Imines
| Chiral Ligand | Imine | Alkyne Reagent | Yield (%) | ee (%) | Reference |
| Amino acid-based | Arylimines | Mixed alkynylzinc | Not Specified | up to 90 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Copper/i-Pr-pybox-diPh Catalyzed Enantioselective A³ Coupling [2]
-
To a solution of Cu(MeCN)₄PF₆ (10 mol%) and the i-Pr-pybox-diPh ligand (10 mol%) in chloroform, stir the mixture at room temperature for 1 hour under an inert atmosphere.
-
Cool the resulting solution to the desired reaction temperature (e.g., 0-25 °C).
-
Add the aldehyde (1.0 mmol) and the amine (1.0 mmol) to the reaction mixture.
-
Add the terminal alkyne (1.5 mmol) and stir the reaction mixture for the specified time (e.g., 12 hours), monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired propargylamine.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for Copper/(R)-quinap Catalyzed Enantioselective A³ Coupling [1]
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr (5 mol%) and (R)-quinap (5.5 mol%) in toluene.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the secondary amine (1.2 mmol), followed by the aldehyde (1.0 mmol).
-
Add the terminal alkyne (1.5 mmol) and stir the reaction at room temperature for the required duration (24-144 hours).
-
After completion of the reaction (monitored by GC-MS), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: General experimental workflow for the A³ coupling reaction.
Caption: Simplified catalytic cycle for the A³ coupling reaction.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines [organic-chemistry.org]
- 4. Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Common pitfalls in the handling and storage of 1-Phenylpent-1-yn-3-amine
Disclaimer: Specific handling, storage, and toxicity data for 1-Phenylpent-1-yn-3-amine is limited in publicly available literature. The following guidance is based on the chemical properties of its primary functional groups: a primary amine, an internal alkyne, and a phenyl group. It is essential to conduct a thorough risk assessment before handling this compound and to consult your institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, an inert atmosphere of nitrogen or argon is highly recommended to prevent oxidative degradation.[2][3] Storage at temperatures below 30°C (86°F) is generally advisable to minimize volatility and maintain stability.[1]
Q2: What type of container should I use for storing this compound?
High-density polyethylene (HDPE) or amber glass containers are suitable for storing this compound.[1] The container should have a tight-fitting seal to prevent exposure to the atmosphere. For air-sensitive applications, a bottle with a septum-sealed cap (like a Sure/Seal™ bottle) is ideal, allowing for the removal of the compound via syringe under an inert atmosphere.[4]
Q3: Is this compound sensitive to air or moisture?
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[1][7]
Q5: What solvents are compatible with this compound?
Based on its structure, this compound is expected to be soluble in a range of common organic solvents. However, compatibility should always be tested on a small scale.
| Solvent Class | Compatibility | Notes |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally good solvents for this type of compound. Ensure solvents are anhydrous. |
| Hydrocarbons | Toluene, Hexanes | Likely soluble, especially in aromatic hydrocarbons. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility is expected. Check for reactivity if the compound is used with strong bases. |
| Protic Solvents | Alcohols (e.g., Ethanol, Methanol) | Soluble, but be aware of potential hydrogen bonding interactions that might affect reactivity. |
| Water | Low solubility | The hydrophobic phenyl and pentynyl groups suggest low water solubility.[5] |
Note: Always use anhydrous solvents, especially if the compound is to be used in moisture-sensitive reactions.
Troubleshooting Guide
Problem 1: The compound has changed color (e.g., from colorless to yellow/brown).
-
Solution:
-
Confirm the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS).
-
If the purity is compromised, consider purifying the compound (e.g., by column chromatography or distillation under reduced pressure).
-
For future use, ensure the compound is handled and stored under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][6]
-
Problem 2: I am seeing an unexpected precipitate in my sample.
-
Possible Cause:
-
Polymerization: Alkynes, especially terminal ones, can sometimes polymerize, although this is less common for internal alkynes without a catalyst.
-
Degradation Products: The precipitate could be an insoluble product of degradation from exposure to air, moisture, or light.
-
Contamination: The sample may have been contaminated with an incompatible substance.
-
-
Solution:
-
Attempt to isolate and identify the precipitate.
-
Review the handling and storage history of the compound to identify any potential exposure to incompatible materials or conditions.
-
Filter the solution under an inert atmosphere to remove the solid before using the compound in a reaction.
-
Problem 3: My reaction with this compound is not proceeding as expected or is giving low yields.
-
Possible Cause:
-
Reagent Degradation: The compound may have degraded due to improper storage, leading to a lower concentration of the active reagent.
-
Moisture Contamination: The presence of water can interfere with many organic reactions, especially those involving organometallics or strong bases.[8]
-
Incompatible Reagents: The amine functionality is basic and can react with acidic reagents or byproducts.
-
-
Solution:
-
Verify the purity and integrity of your this compound sample.
-
Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere.[6]
-
Use anhydrous solvents.
-
Consider the basicity of the amine and its potential to interfere with the desired reaction pathway. It may be necessary to protect the amine group before proceeding with the reaction.
-
Experimental Protocols
Protocol: Stability Assessment of this compound under Inert vs. Air Atmosphere
Objective: To determine the stability of this compound when exposed to a standard laboratory atmosphere compared to an inert atmosphere over time.
Materials:
-
This compound
-
Two small, identical amber glass vials with PTFE-lined caps
-
Nitrogen or argon gas supply
-
Septum and needle for inert gas purging
-
Analytical balance
-
NMR tubes, deuterated solvent (e.g., CDCl3)
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation:
-
Weigh out two equal, small amounts (e.g., 20 mg) of this compound into the two separate vials.
-
Vial A (Air Exposure): Cap the vial under normal laboratory atmosphere.
-
Vial B (Inert Atmosphere): Purge the vial with nitrogen or argon gas for 2-3 minutes through a needle inserted into a septum on the cap, with a second needle acting as a vent. Remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas. Seal the septum with parafilm.
-
-
Initial Analysis (Time = 0):
-
Take a small, representative sample from the bulk material.
-
Prepare a sample for NMR and GC-MS (or LC-MS) analysis to establish the initial purity and characteristics of the compound.
-
-
Storage and Monitoring:
-
Store both vials under the same temperature and light conditions (e.g., on a lab bench or in a dark drawer).
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), visually inspect both vials for any changes in color or appearance.
-
At each time point, take a small aliquot from each vial for analysis.
-
-
Analysis:
-
For each time point and for each vial, acquire NMR and GC-MS (or LC-MS) data.
-
Compare the spectra over time to the initial analysis. Look for the appearance of new peaks, which would indicate degradation products, and a decrease in the integral of the parent compound's peaks.
-
-
Data Presentation:
-
Record the observations and analytical results in a table.
-
Illustrative Data Table for Stability Assessment:
| Time Point | Vial A (Air) Observations | Vial A Purity (%) | Vial B (Inert) Observations | Vial B Purity (%) |
| 0 h | Colorless liquid | 99.5 | Colorless liquid | 99.5 |
| 24 h | Faint yellow tinge | 98.0 | No change | 99.4 |
| 1 week | Noticeably yellow | 92.3 | No change | 99.3 |
| 4 weeks | Light brown | 85.1 | Faint yellow tinge | 98.9 |
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Potential degradation pathways for the compound.
Caption: Workflow for the stability assessment experiment.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 3. Inert gas - Wikipedia [en.wikipedia.org]
- 4. web.mit.edu [web.mit.edu]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
Comparative Analysis of 1-Phenylpent-1-yn-3-amine and Structurally Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel compound 1-Phenylpent-1-yn-3-amine and its analogs. Due to the limited publicly available data on this compound, this guide draws upon experimental data from structurally similar compounds to predict its potential biological activities and outlines detailed experimental protocols for its evaluation.
Introduction to this compound and its Analogs
This compound belongs to the propargylamine class of compounds, which are characterized by an amino group attached to a carbon adjacent to a carbon-carbon triple bond. This structural motif is a key pharmacophore in several clinically used drugs and compounds under investigation for a range of therapeutic applications. The presence of a phenyl group on the alkyne and an ethyl group on the amine-bearing carbon in this compound suggests potential for diverse biological activities, primarily in the areas of neuroprotection and cancer chemotherapy.
This guide will focus on comparing the predicted activities of this compound with known data from structurally related phenylpropargylamines and other similar molecules. The analysis will cover potential synthesis routes, cytotoxicity against cancer cell lines, antimicrobial properties, and neuroprotective effects.
Plausible Synthetic Routes
The synthesis of propargylamines like this compound is well-established in organic chemistry, with the most common approach being the A³ coupling reaction (aldehyde, amine, and alkyne). This one-pot, three-component reaction is highly efficient and can be catalyzed by various transition metals, most notably copper, gold, and silver.
A plausible synthetic pathway for this compound would involve the reaction of phenylacetylene, propionaldehyde, and ammonia (or an ammonia equivalent) in the presence of a suitable catalyst.
Comparative Biological Activity
Based on the activities of structurally similar compounds, this compound is predicted to exhibit biological effects in two primary areas: anticancer and neuroprotective activities. Some limited antimicrobial activity may also be possible.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of propargylamine and phenylalkyne derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. The following table summarizes the cytotoxic activity of compounds structurally related to this compound.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Vindoline-Chalcone Hybrid (36) | Vindoline moiety linked to a trimethoxyphenyl-chalcone via an alkyne tether | A2780 (Ovarian) | 0.6 | [1] |
| Naphthoquinoline Carboxamide | Polycyclic aromatic core with an N-[(alkylamino)alkyl]carboxamide side chain | Not Specified | 0.005 - 0.020 | [2] |
| Phenylacetamide Derivative (3d) | Phenylacetamide with specific substitutions | MDA-MB-468, PC-12 | 0.6 ± 0.08 | [3][4] |
| Fluorinated Chalcone (11-15) | Chalcone with naphthalene and fluorine moieties | 4T1 (Breast) | Stronger than non-fluorinated analogs | [5] |
| 1,2,3-Triazole Derivative (8) | 1,4-disubstituted 1,2,3-triazole with a phosphonate group | HT-1080 (Fibrosarcoma) | 15.13 | [6] |
The data suggests that the presence of a phenylalkyne scaffold, often in combination with other aromatic systems, can lead to potent anticancer activity. The IC50 values in the sub-micromolar to low micromolar range for several analogs indicate that this compound is a promising candidate for cytotoxic evaluation.
Neuroprotective Activity
Propargylamine derivatives are well-known for their neuroprotective effects, with some acting as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels and provide symptomatic relief in neurodegenerative conditions like Parkinson's disease.[1] Furthermore, the propargyl moiety itself is believed to contribute to neuroprotective effects independent of MAO-B inhibition by preventing apoptosis and stabilizing mitochondrial membranes.[1]
| Compound | Key Structural Features | Primary Mechanism/Target | Relevance | Reference |
| Selegiline | Propargylamine | MAO-B Inhibitor | Parkinson's Disease Treatment | [1] |
| Rasagiline | Propargylamine | MAO-B Inhibitor, Anti-apoptotic | Parkinson's Disease Treatment | [1] |
| Aliphatic Propargylamines | Various aliphatic substitutions | p53-dependent apoptosis rescue, GAPDH binding | Neuroprotective in various models | [7] |
The structural similarity of this compound to these neuroprotective agents suggests it may also possess MAO-B inhibitory and/or anti-apoptotic properties in neuronal cells.
Antimicrobial Activity
While less documented for this specific chemical class compared to other biological activities, some nitrogen-containing heterocyclic compounds and phenylpropanoid derivatives have shown antimicrobial effects. The data for close analogs of this compound is sparse, but the following table provides some context from related structures.
| Compound Class | Organism(s) | MIC Range (µg/mL) | Reference |
| Benzoylaminocarbothioyl pyrrolidines | C. albicans, C. krusei, C. parapsilosis, C. tropicalis, C. glabrata | 25 - 100 | [8] |
| Benzopyrrole Derivatives | Gram-positive and Gram-negative bacteria | 3.9 - 15.62 | [4] |
| Carbazole Derivative | S. aureus, S. epidermidis, S. pyogenes | 30 - 50 |
Given this information, this compound could be evaluated for its antimicrobial properties, although it is not predicted to be its primary mode of action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and analog solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Test (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound and analog solutions (in DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.
Receptor Binding Assay (Competitive Binding)
This assay measures the ability of a compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.
Materials:
-
Receptor preparation (e.g., membrane preparation from cells expressing the target receptor)
-
Radiolabeled or fluorescently labeled ligand
-
This compound and analog solutions
-
Assay buffer
-
Filter plates and vacuum manifold (for radiolabeled assays) or a suitable plate reader (for fluorescent assays)
-
Scintillation counter (for radiolabeled assays)
Procedure:
-
In a multi-well plate, combine the receptor preparation, the labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free ligand. For radiolabeled assays, this is typically done by rapid filtration through a filter plate that retains the receptor-ligand complex.
-
Quantify the amount of bound labeled ligand. For radiolabeled assays, this is done by scintillation counting of the filters.
-
Generate a competition curve by plotting the amount of bound labeled ligand as a function of the unlabeled test compound concentration to determine the Ki or IC50 value.
Conclusion
While direct experimental data for this compound is not yet widely available, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and neuropharmacology. The presence of the phenylpropargylamine scaffold is a strong indicator for these activities. The synthetic accessibility of this compound via the A³ coupling reaction, coupled with its promising predicted biological profile, makes it a compelling candidate for further investigation. The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents [mdpi.com]
- 4. New Benzopyrrole Derivatives: Synthesis and Appraisal of Their Potential as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 1-Phenylpent-1-yn-3-amine: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity of 1-Phenylpent-1-yn-3-amine. Due to the limited availability of public data on this specific compound, this document focuses on the pharmacological context of its core chemical moieties—phenylalkynylamines and propargylamines—and outlines a standard experimental approach for determining its cross-reactivity profile.
Introduction to Phenylalkynylamines
This compound belongs to the broader class of phenylalkynylamines. This structural motif is of significant interest in medicinal chemistry. The propargylamine functional group, in particular, is a key feature in several marketed drugs, notably as irreversible inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative disorders. The phenylalkylamine scaffold is also prevalent in compounds targeting the central nervous system, including agonists for serotonin receptors and inhibitors of monoamine transporters.
Given the pharmacological promiscuity of these parent structures, a thorough cross-reactivity assessment of any new analogue such as this compound is critical to profile its selectivity and potential for off-target effects.
Hypothetical Cross-Reactivity Screening Workflow
A typical workflow to assess the cross-reactivity of a novel compound is illustrated below. This multi-phase process begins with a broad screen against a diverse panel of targets, followed by more focused dose-response and functional assays for any identified "hits."
Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.
Experimental Protocols
While specific experimental data for this compound is not available, the following describes a standard protocol for a primary radioligand binding assay, a common method for initial cross-reactivity screening.
Protocol: Radioligand Binding Assay for Cross-Reactivity Screening
-
Preparation of Reagents:
-
Test Compound: this compound is solubilized in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared.
-
Target Membranes: Commercially available or in-house prepared cell membranes expressing the target of interest (e.g., a G-protein coupled receptor or ion channel) are used.
-
Radioligand: A specific radiolabeled ligand for the target is selected.
-
Assay Buffer: A buffer optimized for the specific target protein is prepared.
-
-
Assay Procedure:
-
In a 96-well microplate, the assay buffer, radioligand, and test compound (or vehicle control) are combined.
-
The reaction is initiated by the addition of the target-expressing cell membranes.
-
The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Detection:
-
The reaction is terminated by rapid filtration through a filtermat, which traps the cell membranes with the bound radioligand.
-
The filtermat is washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage inhibition of radioligand binding by the test compound is calculated relative to the control wells.
-
For any targets showing significant inhibition (typically >50%), follow-up dose-response experiments are conducted to determine the half-maximal inhibitory concentration (IC50).
-
Comparative Data Summary
As no public experimental data for this compound is available, a quantitative comparison table cannot be provided. Researchers are encouraged to perform screening assays against a panel of relevant targets to generate these data. A suggested initial screening panel would include, but not be limited to:
-
Monoamine Oxidases: MAO-A and MAO-B.
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C.
-
Dopamine Receptors: D1, D2, D3.
-
Adrenergic Receptors: α1, α2, β1, β2.
-
Monoamine Transporters: DAT, NET, SERT.
-
Other CNS Receptors: NMDA, GABA-A.
The resulting data would allow for the construction of a comprehensive selectivity profile and a direct comparison of its affinity for various targets.
Proposal: Benchmarking Guide for a Representative 1-Phenyl-3-propan-2-olamine as a Norepinephrine Reuptake Inhibitor
An in-depth search for the compound "1-Phenylpent-1-yn-3-amine" has yielded no direct scientific literature, experimental data, or established biological activity. This suggests that this specific chemical structure may be novel, not yet synthesized, or not widely studied. The search results did identify related compounds such as 1-Phenylpent-1-yn-3-one and various other phenylpentane derivatives, some with noted biological activities like potential cytotoxicity or as norepinephrine reuptake inhibitors.
Given the absence of information on this compound, it is not possible to create a benchmarking guide as requested.
However, a comparative guide for a closely related and well-researched class of compounds, 1-phenyl-3-propan-2-olamines , can be provided. This class of compounds has established biological activity as potent and selective norepinephrine reuptake inhibitors (NRIs). This guide will focus on a representative of this class and compare its activity with other known NRIs.
This guide will provide a detailed comparison of a selected 1-phenyl-3-propan-2-olamine with other standard norepinephrine reuptake inhibitors. It will include:
-
Comparative Data: A summary of inhibitory concentrations (IC50) against the norepinephrine transporter (NET).
-
Experimental Protocols: Detailed methodology for a norepinephrine reuptake inhibition assay.
-
Signaling Pathway and Experimental Workflow Visualizations: Graphviz diagrams illustrating the mechanism of action and the experimental procedure.
If you wish to proceed with this proposed topic, please indicate your approval.
Structure-Activity Relationship of Phenylalkynyl-Amine Analogs as Monoamine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of N-methyl-propargylamine derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented is based on a study by Zheng et al. (2023), which explores the potential of these compounds in the context of nervous system diseases. This document aims to offer an objective comparison of the inhibitory activities of these analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of MAO Inhibition
The inhibitory potency of a series of N-methyl-propargylamine analogs against both MAO-A and MAO-B isoforms was evaluated. The results, presented as IC50 values, are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a value greater than 1 indicates selectivity for MAO-B, and a value less than 1 indicates selectivity for MAO-A.
| Compound | R1 | R2 | MAO-A IC50 (nM)[1] | MAO-B IC50 (nM)[1] | Selectivity Index (SI) |
| A1 | H | H | 14.86 ± 1.05 | > 1000 | < 0.015 |
| A2 | 2-F | H | 17.16 ± 1.17 | > 1000 | < 0.017 |
| A3 | 3-F | H | 25.34 ± 1.89 | > 1000 | < 0.025 |
| A4 | 4-F | H | 32.11 ± 2.54 | > 1000 | < 0.032 |
| A5 | H | 2-F | > 1000 | 17.00 ± 1.10 | > 58.8 |
| A6 | H | 3-F | > 1000 | 8.23 ± 0.56 | > 121.5 |
| A7 | H | 4-F | > 1000 | 4.37 ± 0.29 | > 228.8 |
| Clorgyline | - | - | 8.52 ± 0.63 | - | - |
| Selegiline | - | - | - | 11.28 ± 0.87 | - |
From the data, several key structure-activity relationships can be observed:
-
Substitution on the Phenyl Ring (R1): Introduction of a fluorine atom at the ortho, meta, or para position of the phenyl ring (compounds A2-A4) resulted in compounds that are highly selective for MAO-A.
-
Substitution on the Benzyl Group (R2): Conversely, placing a fluorine substituent on the benzyl group (compounds A5-A7) led to a dramatic shift in selectivity towards MAO-B.
-
Position of Fluorine on the Benzyl Group: Among the benzyl-substituted analogs, the position of the fluorine atom significantly influenced MAO-B inhibitory potency. The para-substituted analog (A7) exhibited the highest potency for MAO-B, followed by the meta-substituted (A6) and then the ortho-substituted (A5) analog.
Experimental Protocols
The following is a detailed methodology for the in vitro monoamine oxidase inhibition assay used to generate the data in this guide.
In Vitro Monoamine Oxidase Inhibition Assay
This assay is designed to determine the concentration of a test compound required to inhibit 50% of the activity (IC50) of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Test compounds
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Test compounds and reference inhibitors are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1% to avoid interference with the enzyme activity.
-
Enzyme and Compound Incubation: In a 96-well plate, the test compounds at various concentrations are pre-incubated with either MAO-A or MAO-B enzyme in phosphate buffer. This pre-incubation is typically carried out for a specific duration (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, kynuramine. The final reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of a basic solution (e.g., 2N NaOH).
-
Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing no inhibitor. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for MAO Inhibition Assay
The following diagram illustrates the key steps in the in vitro MAO inhibition assay.
Caption: Workflow for the in vitro MAO inhibition assay.
Signaling Pathway of Monoamine Oxidase
The diagram below depicts the general mechanism of monoamine oxidase in the metabolism of monoamine neurotransmitters and the site of action for MAO inhibitors.
Caption: Role of MAO in neurotransmitter metabolism and its inhibition.
References
A Comparative Guide to the In Vivo Efficacy of Rasagiline and Selegiline in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent monoamine oxidase-B (MAO-B) inhibitors, rasagiline and selegiline, which are structurally related to 1-Phenylpent-1-yn-3-amine derivatives. The information presented is based on preclinical studies, primarily utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease (PD), a standard for evaluating neuroprotective and symptomatic therapies.
Comparative Efficacy Data
The following tables summarize key quantitative data from in vivo studies comparing the effects of rasagiline and selegiline.
Table 1: Comparative Effects on MAO Inhibition and Dopamine Metabolism in the MPTP Mouse Brain
| Parameter | Selegiline | Rasagiline | Key Findings |
| MAO-B Inhibition (%) | 89.8 - 93.4 (at 0.3-10 mg/kg)[1] | 71.4 - 95.2 (at 0.1-3 mg/kg)[1] | Both compounds are potent MAO-B inhibitors. Rasagiline appears to be more potent, achieving comparable inhibition at lower doses.[1] |
| MAO-A Inhibition (%) | ~36.2 (at 10 mg/kg)[1] | ~32.5 (at 3 mg/kg)[1] | At higher doses, both drugs exhibit some MAO-A inhibition, with 10 mg/kg selegiline being comparable to 3 mg/kg rasagiline.[1] |
| Striatal Dopamine (DA) Turnover | Significantly lowered the elevated DA turnover rate in MPTP mice.[1] | Did not significantly lower the elevated DA turnover rate in MPTP mice.[1] | Selegiline demonstrated a more pronounced effect on normalizing dopamine metabolism in this model.[1] |
| Putaminal Dopamine Depletion Attenuation | Markedly attenuated MPTP-induced depletion.[2] | Markedly attenuated MPTP-induced depletion.[2] | Both drugs showed significant protection against dopamine depletion in a non-human primate model, with no significant difference between them.[2] |
Table 2: Comparative Neuroprotective and Behavioral Effects in the MPTP Mouse Model
| Parameter | Selegiline | Rasagiline | Key Findings |
| Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra | Significantly suppressed the MPTP-induced reduction of nigral dopaminergic neurons (192.68% of MPTP-exposed animals).[3] | Markedly attenuated the loss of dopaminergic cells.[2] | Both drugs demonstrate significant neuroprotective effects by preserving dopaminergic neurons. A direct quantitative comparison in the same study is needed for a definitive conclusion on superiority. |
| Striatal TH-Positive Fiber Density | Successfully suppressed the MPTP-induced reduction of striatal fibers (162.76% of MPTP-exposed animals).[3] | No direct comparative data found. | Selegiline shows a strong neuro-restorative effect on dopaminergic nerve terminals. |
| Motor Function (Gait) | Improvements in gait dysfunction were observed after 7 and 14 days of treatment.[3] | Attenuated motor impairment.[2] | Both compounds improve motor deficits in MPTP models. |
| Depression-like Behavior (Tail Suspension Test) | Shortened the extended immobility time in MPTP mice, suggesting an antidepressant-like effect.[1] | Did not produce antidepressant-like effects in the same model.[1] | Selegiline may have therapeutic potential for non-motor symptoms like depression in Parkinson's disease, an effect not observed with rasagiline in this study.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes a common method for inducing Parkinson's-like pathology in mice.
Objective: To create a reliable model of dopaminergic neurodegeneration.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline solution
-
C57BL/6 mice
Procedure:
-
Animal Preparation: Adult male C57BL/6 mice are typically used due to their susceptibility to MPTP. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
MPTP Administration: MPTP is dissolved in saline. A common regimen involves four intraperitoneal (i.p.) injections of MPTP (e.g., 17.5-20 mg/kg) at 2-hour intervals within a single day.
-
Post-Injection Monitoring: Animals are closely monitored for any adverse reactions. The full extent of dopaminergic lesion development typically occurs within 7 to 21 days post-injection.
Behavioral Assessment: Open Field Test
This test is used to evaluate general locomotor activity and exploratory behavior.
Objective: To assess motor deficits and anxiety-like behavior.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.
-
Test Initiation: Each mouse is gently placed in the center of the open field arena.
-
Data Recording: The animal's behavior is recorded for a set period (e.g., 5-15 minutes) using an overhead video camera.
-
Parameters Measured: Automated tracking software is used to analyze various parameters, including:
-
Total distance traveled
-
Velocity
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety)
-
Rearing frequency
-
-
Cleaning: The arena is thoroughly cleaned with 70% ethanol between each animal to eliminate olfactory cues.
Behavioral Assessment: Rotarod Test
This test is used to assess motor coordination and balance.
Objective: To evaluate fine motor control and learning.
Materials:
-
Rotarod apparatus (a rotating rod with adjustable speed)
Procedure:
-
Training/Acclimation: Mice are typically trained on the rotarod for one or more days before the actual test. This involves placing them on the rod at a low, constant speed.
-
Test Protocol: The test usually involves an accelerating protocol, where the speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rotating rod is recorded for each mouse. The trial ends when the mouse falls off or passively rotates with the rod for a set number of consecutive turns.
-
Multiple Trials: Several trials (typically 3) are conducted for each animal with an inter-trial interval (e.g., 15-30 minutes).
-
Data Analysis: The average latency to fall across the trials is calculated and compared between treatment groups.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy studies.
Signaling Pathways
The neuroprotective effects of selegiline and rasagiline are not solely dependent on MAO-B inhibition but also involve the modulation of intracellular signaling pathways that promote cell survival and neurotrophic factor expression.
Caption: Selegiline's neuroprotective signaling pathways.
Caption: Rasagiline's neuroprotective signaling pathways.
References
- 1. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 2. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Synthetic Routes of 1-Phenylpent-1-yn-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 1-Phenylpent-1-yn-3-amine, a valuable building block in medicinal chemistry and materials science. The primary focus is on the multicomponent A³ coupling reaction, a powerful and atom-economical method for the synthesis of propargylamines. This document presents a summary of different catalytic systems, their performance, and detailed experimental protocols to aid in the selection of the most suitable synthetic strategy.
Introduction
This compound is a propargylamine derivative with significant potential in the development of novel therapeutic agents and functional materials. The efficient and selective synthesis of this compound is crucial for its application in research and development. The A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine, stands out as the most prominent and versatile method for the synthesis of propargylamines.[1][2][3] This guide will explore different catalytic approaches to the A³ coupling for the synthesis of this compound and provide a framework for methodological comparison.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through the A³ coupling of phenylacetylene, propionaldehyde, and an amine source. The choice of catalyst is critical and significantly influences the reaction's efficiency, yield, and in the case of asymmetric synthesis, enantioselectivity. Below is a comparison of potential catalytic systems based on literature precedents for similar propargylamine syntheses.
Table 1: Comparison of Catalytic Systems for the A³ Coupling Synthesis of this compound
| Catalyst System | Typical Reaction Conditions | Reported Yields (for similar substrates) | Enantiomeric Excess (ee) | Key Advantages | Potential Disadvantages |
| Copper (I) Salts (e.g., CuI, CuBr) | Toluene, 80-100 °C, 8-12 h | 85-95% | N/A (for racemic) | Low cost, readily available, high yields.[4] | Often requires elevated temperatures, potential for metal contamination. |
| Silver (I) Salts (e.g., AgI, AgOTf) | Water or organic solvent, rt-80 °C, 4-24 h | 90-98% | N/A (for racemic) | High yields, can often be performed at room temperature.[5] | Higher cost compared to copper salts. |
| Gold (III) Complexes (e.g., AuCl₃) | Water or organic solvent, rt-50 °C, 2-6 h | 90-99% | N/A (for racemic) | Very high yields, fast reaction times, mild conditions.[4] | High cost of gold catalysts. |
| Zinc (II) Salts (e.g., Zn(OTf)₂) | Solvent-free (neat), 60-80 °C, 1-3 h | 80-92% | N/A (for racemic) | Environmentally friendly (solvent-free), short reaction times.[5] | May require slightly elevated temperatures. |
| Chiral Copper (I) / Ligand Complexes | Toluene or CH₂Cl₂, rt-40 °C, 12-24 h | 70-95% | Up to 99% | Enables asymmetric synthesis of chiral amines.[6][7] | Ligand synthesis can be complex and expensive. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the A³ coupling reaction using different catalytic systems. These are generalized procedures and may require optimization for specific laboratory conditions.
Route 1: Copper(I) Iodide Catalyzed Synthesis (Racemic)
Materials:
-
Phenylacetylene
-
Propionaldehyde
-
Aqueous Ammonia (28-30%)
-
Copper(I) Iodide (CuI)
-
Toluene
-
Saturated aqueous solution of NH₄Cl
-
Anhydrous MgSO₄
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of phenylacetylene (1.0 mmol) and propionaldehyde (1.2 mmol) in toluene (5 mL) is added aqueous ammonia (2.0 mmol).
-
Copper(I) iodide (0.05 mmol, 5 mol%) is then added to the mixture.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford this compound.
Route 2: Silver(I) Iodide Catalyzed Synthesis in Water (Racemic)
Materials:
-
Phenylacetylene
-
Propionaldehyde
-
Aqueous Ammonia (28-30%)
-
Silver(I) Iodide (AgI)
-
Water
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, phenylacetylene (1.0 mmol), propionaldehyde (1.2 mmol), and aqueous ammonia (2.0 mmol) are mixed in water (5 mL).
-
Silver(I) iodide (0.03 mmol, 3 mol%) is added to the suspension.
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic extracts are dried over anhydrous Na₂SO₄ and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the desired product.
Route 3: Asymmetric Synthesis using a Chiral Copper(I) Catalyst
Materials:
-
Phenylacetylene
-
Propionaldehyde
-
Benzylamine (as an ammonia equivalent, to be deprotected later)
-
Copper(I) Bromide (CuBr)
-
Chiral Ligand (e.g., (R)-QUINAP)
-
Toluene
-
Molecular Sieves (4 Å)
-
Saturated aqueous solution of NaHCO₃
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), CuBr (0.05 mmol) and the chiral ligand (0.055 mmol) are dissolved in toluene (2 mL). The mixture is stirred at room temperature for 30 minutes.
-
Phenylacetylene (1.0 mmol) and benzylamine (1.1 mmol) are added, followed by activated 4 Å molecular sieves.
-
The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature) and propionaldehyde (1.2 mmol) is added dropwise.
-
The reaction is stirred for the time determined by optimization (typically 12-48 hours).
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
Purification by column chromatography affords the N-benzyl protected propargylamine.
-
Subsequent debenzylation (e.g., by catalytic hydrogenation) yields the chiral this compound. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Logical Flow of A³ Coupling Reaction
Caption: General workflow of the A³ coupling reaction for synthesizing this compound.
Catalyst Selection Pathway
Caption: Decision pathway for selecting a catalyst based on synthetic goals.
Conclusion
The A³ coupling reaction is a highly efficient and versatile method for the synthesis of this compound. The choice of catalyst allows for the tuning of the reaction conditions and the final product characteristics. For cost-effective, large-scale synthesis of the racemic product, copper(I)-based catalysts are a practical choice. When high yields and mild reaction conditions are a priority, silver(I) and gold(III) catalysts offer excellent alternatives. For the production of enantiomerically pure this compound, an asymmetric A³ coupling using a chiral copper(I) complex is the most effective strategy. The provided protocols and comparative data serve as a valuable resource for researchers in the selection and implementation of the optimal synthetic route for their specific needs.
References
- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 6. Enantioselective One-Pot Three-Component Synthesis of Propargylamines [organic-chemistry.org]
- 7. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Ensuring Reproducibility of Experimental Results for 1-Phenylpent-1-yn-3-amine and Its Analogs
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the fields of pharmacology and drug development. This guide provides a comprehensive framework for establishing reproducible experimental protocols and conducting comparative analyses for the novel compound 1-Phenylpent-1-yn-3-amine. Due to the current absence of publicly available experimental data for this compound, this document presents a hypothetical, yet rigorous, template for researchers to follow. It outlines detailed methodologies, standardized data presentation formats, and visual workflows to guide the systematic evaluation of this compound against potential alternatives. By adhering to such a structured approach, researchers can ensure the generation of high-quality, comparable, and reproducible data, thereby accelerating the discovery and development process.
Compound Synthesis and Characterization
A reproducible synthesis protocol is the first critical step. The following section details a hypothetical synthetic route and the necessary characterization to ensure compound identity and purity.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential synthetic pathway.
Materials:
-
Benzaldehyde
-
Propargylamine
-
Ethylmagnesium bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Sodium sulfate
-
Standard laboratory glassware
Procedure:
-
A solution of ethylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.
-
Propargylamine (1.0 equivalent) is added dropwise to the Grignard reagent at 0°C. The reaction mixture is stirred for 30 minutes at this temperature.
-
Benzaldehyde (1.0 equivalent) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Data
To ensure reproducibility, the final product must be thoroughly characterized. The following table presents a template for presenting this data.
| Characterization Method | Hypothetical Result for this compound | Alternative 1: 1-(4-Fluorophenyl)pent-1-yn-3-amine | Alternative 2: 1-Phenylhex-1-yn-3-amine |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 5H), 4.15 (q, J = 6.8 Hz, 1H), 2.30 (s, 1H), 1.80-1.60 (m, 2H), 1.05 (t, J = 7.2 Hz, 3H) | δ 7.40-7.30 (m, 2H), 7.10-7.00 (m, 2H), 4.16 (q, J = 6.8 Hz, 1H), 2.31 (s, 1H), 1.81-1.61 (m, 2H), 1.06 (t, J = 7.2 Hz, 3H) | δ 7.40-7.20 (m, 5H), 4.05 (q, J = 6.7 Hz, 1H), 2.32 (s, 1H), 1.75-1.55 (m, 4H), 0.95 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 131.8, 128.5, 128.3, 122.5, 88.0, 85.5, 45.2, 30.1, 10.5 | δ 162.5 (d, J = 248 Hz), 133.5 (d, J = 8.3 Hz), 118.5 (d, J = 3.7 Hz), 115.8 (d, J = 22 Hz), 87.9, 84.3, 45.1, 30.0, 10.4 | δ 131.8, 128.5, 128.3, 122.6, 88.2, 85.3, 43.8, 38.9, 19.8, 13.9 |
| Mass Spectrometry (ESI-MS) | m/z 160.1121 [M+H]⁺ | m/z 178.1027 [M+H]⁺ | m/z 174.1278 [M+H]⁺ |
| Purity (HPLC) | >98% | >98% | >98% |
Comparative Biological Evaluation
This section outlines a hypothetical biological assay to compare the activity of this compound and its analogs. We will use a hypothetical assay for monoamine oxidase B (MAO-B) inhibition, a common target for neuroactive compounds.
Experimental Protocol: MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Test compounds (this compound and alternatives)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Test compounds are serially diluted in DMSO to create a range of concentrations.
-
In a 96-well plate, 10 µL of each compound dilution is added to 80 µL of potassium phosphate buffer containing the MAO-B enzyme.
-
The plate is incubated for 15 minutes at 37°C.
-
The reaction is initiated by adding 10 µL of the kynuramine substrate.
-
The plate is incubated for 60 minutes at 37°C.
-
The reaction is stopped by the addition of 50 µL of 2N NaOH.
-
The fluorescence of the 4-hydroxyquinoline product is measured using a plate reader (excitation 320 nm, emission 380 nm).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.
Comparative Performance Data
The results of the MAO-B inhibition assay should be presented in a clear, tabular format.
| Compound | IC₅₀ (µM) for MAO-B Inhibition (Mean ± SD, n=3) | Selectivity vs. MAO-A (IC₅₀ Ratio MAO-A/MAO-B) |
| This compound | 1.5 ± 0.2 | >100 |
| Alternative 1: 1-(4-Fluorophenyl)pent-1-yn-3-amine | 0.8 ± 0.1 | >150 |
| Alternative 2: 1-Phenylhex-1-yn-3-amine | 3.2 ± 0.4 | >80 |
| Reference Compound (e.g., Selegiline) | 0.05 ± 0.01 | >200 |
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and theoretical models. The following are examples created using the DOT language.
Experimental Workflow
Caption: Workflow for synthesis, characterization, and biological evaluation.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of MAO-B inhibition in a dopaminergic neuron.
This guide provides a foundational methodology for the reproducible and comparative study of this compound and its analogs. By adopting standardized protocols for synthesis, characterization, and biological evaluation, and by utilizing clear data presentation and visual workflows, the scientific community can build a reliable and comprehensive understanding of this and other novel chemical entities. This structured approach is essential for validating experimental findings and advancing the development of new therapeutic agents.
A Head-to-Head Comparison of Propargylamine-Containing Research Compounds: Rasagiline and Selegiline
For researchers, scientists, and drug development professionals.
Introduction
This guide will delve into their comparative efficacy in MAO-B inhibition and neuroprotection, supported by experimental data. Detailed methodologies for the key assays are provided to enable replication and further investigation.
Data Presentation
Monoamine Oxidase (MAO) Inhibition
The primary mechanism of action for both rasagiline and selegiline is the irreversible inhibition of MAO-B. The following table summarizes their inhibitory potency (IC50 values) against both MAO-A and MAO-B, highlighting their selectivity for MAO-B. Lower IC50 values indicate greater potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| Rasagiline | 0.7 | 0.014 | 50 |
| Selegiline | >10 | ~0.014 | >714 |
Data sourced from studies on human brain homogenates. Note that while both are highly selective for MAO-B, selegiline's selectivity is notably high in this comparative context.[1]
Neuroprotective Effects
Beyond their enzymatic inhibition, both compounds exhibit neuroprotective properties by interfering with apoptotic pathways. The following table presents a comparative analysis of their ability to protect human neuroblastoma SH-SY5Y cells from dexamethasone-induced cell death.
| Compound (0.25 nM) | Cell Viability (% of control) |
| Control (Dexamethasone only) | ~75% |
| Rasagiline | ~135% |
| Selegiline | ~100% |
Data is extrapolated from a study comparing the neuroprotective effects of rasagiline and selegiline against dexamethasone-induced apoptosis in SH-SY5Y cells.[2] Rasagiline demonstrated a more pronounced neuroprotective effect in this specific study.[2]
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency of compounds against MAO-A and MAO-B.
Objective: To determine the IC50 values of test compounds for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (e.g., rasagiline, selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (fluorometric or spectrophotometric)
-
96-well plates
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in the phosphate buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: Add the diluted enzymes to the wells of the 96-well plate. Then, add the different concentrations of the test compounds to the respective wells. Include a control group with no inhibitor. Incubate the plate for a specific time (e.g., 15 minutes) at 37°C to allow for the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Measurement: The product of the kynuramine oxidation, 4-hydroxyquinoline, can be measured either by its fluorescence (excitation ~310 nm, emission ~400 nm) or absorbance. Measure the signal at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay for Neuroprotection
This protocol describes a widely used method to assess the neuroprotective effects of compounds against a neurotoxin-induced cell death.
Objective: To quantify the ability of test compounds to protect neuronal cells from a neurotoxic insult.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., MPP+, the active metabolite of MPTP, or dexamethasone)
-
Test compounds (e.g., rasagiline, selegiline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
Neurotoxin Exposure: After the pre-treatment period, expose the cells to the neurotoxin (e.g., MPP+ or dexamethasone) for a duration known to induce significant cell death (e.g., 24-48 hours). Include a control group that is not exposed to the neurotoxin and a group exposed only to the neurotoxin.
-
MTT Addition: After the neurotoxin exposure, remove the medium and add the MTT solution to each well. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells).
Mandatory Visualization
Signaling Pathways
The neuroprotective effects of rasagiline and selegiline are not solely dependent on MAO-B inhibition but also involve the modulation of intracellular signaling pathways that promote cell survival and inhibit apoptosis.
Caption: Neuroprotective signaling pathways of Rasagiline and Selegiline.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the neuroprotective efficacy of research compounds.
Caption: Workflow for in vitro neuroprotection comparison.
References
Safety Operating Guide
Navigating the Disposal of 1-Phenylpent-1-yn-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Phenylpent-1-yn-3-amine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions. This compound may be incompatible with strong oxidizing agents and acids.[3]
Step 2: Containerization
-
Use a clean, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
The container should be in good condition, free of cracks or degradation.
Step 3: Waste Accumulation
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container tightly closed when not in use.
-
Affix a hazardous waste label to the container, clearly identifying the contents, associated hazards (e.g., combustible, irritant), and the accumulation start date.
Step 4: Final Disposal
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information regarding the chemical's known and suspected hazards.
-
Never dispose of this compound down the drain or in regular trash.[4]
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
